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5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine Documentation Hub

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  • Product: 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
  • CAS: 1035840-99-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

[label="2-Amino-3-hydroxy\n-6-methylpyridine", fillcolor="#F1F3F4", font Figure 1: Step-by-step synthetic workflow for the oxazolo[4,5-b]pyridine core. Pharmacological Target Engagement The 2-piperazin-1-yl[1,3]oxazolo[4...

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Author: BenchChem Technical Support Team. Date: March 2026

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Figure 1: Step-by-step synthetic workflow for the oxazolo[4,5-b]pyridine core.

Pharmacological Target Engagement

The 2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is not a passive structural element; it actively drives polypharmacology across several critical therapeutic targets:

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of this scaffold act as ATP-competitive inhibitors of GSK-3β, a pro-inflammatory kinase. By occupying the ATP-binding pocket, these compounds suppress the release of pro-inflammatory mediators, offering therapeutic potential in neuroinflammation and autoimmune disorders 1.

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation: Piperazine-linked oxazolopyridines have been identified as potent positive allosteric modulators (PAMs) of the α7 nAChR, significantly inhibiting cellular infiltration in models of allergic lung inflammation 2.

  • Histamine H3 Receptor Antagonism: The basicity of the piperazine ring, coupled with the rigid bicyclic core, mimics the pharmacophore required for H3 receptor antagonism, making it a viable lead for cognitive enhancement and sleep-wake disorders 3.

TargetNetwork Cmpd Oxazolo[4,5-b]pyridine Piperazine Scaffold GSK3B GSK-3β Kinase Cmpd->GSK3B Inhibits A7N α7 nAChR Cmpd->A7N Modulates H3R Histamine H3 Receptor Cmpd->H3R Antagonizes Inflam Anti-Inflammatory Response GSK3B->Inflam Suppresses A7N->Inflam Suppresses CNS CNS Modulation (Cognition/Sleep) H3R->CNS Regulates

Figure 2: Multi-target pharmacological network of the oxazolopyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and causality-driven steps to prevent false positives.

In Vitro GSK-3β Kinase Inhibition Assay

Objective: Determine the IC50​ of the compound against GSK-3β. Causality Principle: ATP concentration must be strictly maintained at or below the Michaelis constant ( Km​ ) for ATP (~15 µM for GSK-3β). If ATP levels are too high, competitive inhibitors will be artificially outcompeted, resulting in falsely elevated IC50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 0.01% Brij-35. Note: Brij-35 is critical to prevent non-specific aggregation of the hydrophobic compound.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 1 nM recombinant human GSK-3β and 2 µM of the specific substrate peptide (e.g., GSM). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add Kinase-Glo® Reagent (Promega) in a 1:1 volume ratio. This reagent consumes the remaining ATP to generate luminescence.

  • Validation & Readout: Measure luminescence. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z' > 0.5 is mandatory to validate the assay before calculating the IC50​ via 4-parameter non-linear regression.

Assay Prep Compound Preparation (DMSO Stocks) Incubate Enzyme Incubation (GSK-3β + Peptide) Prep->Incubate ATP ATP Addition (Km matched) Incubate->ATP Read Luminescence Readout (Kinase-Glo) ATP->Read Analyze IC50 Calculation (Z' > 0.5 Required) Read->Analyze

Figure 3: Self-validating workflow for the GSK-3β luminescence kinase assay.

X-Ray Crystallography for Structural Validation

Objective: Confirm the 3D conformation and piperazine ring geometry. Causality Principle: Oxazole structures have a documented tendency to form twin crystals, which complicates diffraction data phasing 3. To circumvent this, the compound must be crystallized as a hydrobromide salt. The protonation rigidifies the piperazine ring, while the heavy Bromine atom provides anomalous dispersion signals necessary for absolute structure determination.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the free base in minimal hot ethanol. Add 1.1 equivalents of 48% aqueous HBr dropwise.

  • Crystal Growth: Utilize the vapor diffusion method. Place the salt solution in an inner vial and a highly volatile anti-solvent (e.g., diethyl ether) in the outer chamber. Maintain strictly at 4°C to slow the evaporation rate, preventing twinning.

  • Harvesting: Mount a single crystal on a nylon loop using perfluoropolyether oil to protect it from atmospheric moisture.

  • Diffraction: Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). The low temperature minimizes thermal motion, ensuring high-resolution electron density maps.

References

  • Key Organics / Combi-Blocks.
  • Archiv der Pharmazie (Weinheim).
  • Journal of Medicinal Chemistry.Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
  • MDPI.Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.
  • Tetrahedron Letters / ORCID.

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yloxazolo[4,5-b]pyridine (LASSBio-1425)

An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425) For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-2-pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-piperazin-1-yl[1]oxazolo[4,5-b]pyridine, also identified as LASSBio-1425, is a synthetic compound of interest due to its demonstrated biological activities. This technical guide provides a comprehensive overview of the current understanding of its receptor binding profile. While direct, extensive receptor screening data for LASSBio-1425 is not publicly available, this document synthesizes the known primary mechanism of action with predictive insights based on the pharmacology of structurally related compounds. The primary established effect of LASSBio-1425 is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. Furthermore, the recurring pharmacological targets of analogous N-phenylpiperazine compounds, particularly from the same originating research laboratory (LASSBio), suggest a potential for interaction with central nervous system (CNS) receptors, including dopaminergic and serotonergic systems. This guide will detail the known anti-inflammatory action and explore the hypothesized CNS receptor interactions, providing a framework for future research and characterization of this compound.

Introduction to 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425)

LASSBio-1425 is a novel synthetic molecule featuring an oxazolopyridine core linked to a piperazine moiety. This structural motif is common in medicinal chemistry and is associated with a wide range of biological activities. The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro has been a key institution in the development of numerous bioactive compounds, including a series of N-phenylpiperazine derivatives with diverse pharmacological profiles.

The primary reported activity of LASSBio-1425 is its ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine. This positions the compound as a potential therapeutic agent for inflammatory disorders. However, the broader receptor binding profile, which is crucial for understanding its full therapeutic potential and off-target effects, has not been fully elucidated in publicly accessible literature.

Known Pharmacological Activity: Inhibition of TNF-α Production

The most definitive pharmacological effect attributed to LASSBio-1425 is the inhibition of TNF-α production. TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. It exerts its biological effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).

The precise mechanism by which LASSBio-1425 inhibits TNF-α production is not fully detailed in the available literature. Small molecule inhibitors of TNF-α can act through various mechanisms, including:

  • Inhibition of TNF-α Converting Enzyme (TACE): TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.

  • Modulation of Transcription Factors: Interference with transcription factors, such as NF-κB, which are crucial for the expression of the TNF-α gene.

  • Direct Binding to TNF-α: Some small molecules can bind directly to the TNF-α trimer, preventing its interaction with its receptors.

Further research is required to pinpoint the exact molecular interactions through which LASSBio-1425 exerts its inhibitory effect on TNF-α production.

TNF-α Signaling Pathway

The binding of TNF-α to its receptors triggers a cascade of intracellular signaling events that ultimately lead to inflammation, cell survival, or apoptosis. A simplified representation of this pathway is provided below.

TNF_alpha_pathway cluster_downstream Downstream Signaling TNFa TNF-α TNFR TNFR1 / TNFR2 TNFa->TNFR Binding TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade RIPK1->IKK_complex Caspase_cascade Caspase Cascade RIPK1->Caspase_cascade NFkB NF-κB IKK_complex->NFkB Activation Inflammation Inflammation NFkB->Inflammation Gene Transcription MAPK_cascade->Inflammation Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Simplified TNF-α signaling pathway leading to inflammation and apoptosis.

Hypothesized CNS Receptor Interactions

While the anti-inflammatory properties of LASSBio-1425 are its primary reported feature, the chemical scaffold, specifically the N-phenylpiperazine moiety, is a well-established pharmacophore for central nervous system (CNS) targets. Numerous compounds from LASSBio containing this structural element have been shown to interact with dopaminergic and serotonergic receptors.

For instance, related compounds such as LASSBio-579 and LASSBio-581 have been characterized as ligands for dopamine D2-like and serotonin 5-HT1A receptors, with some exhibiting antipsychotic-like activity in preclinical models.[2][3][4] This suggests that LASSBio-1425 may also possess affinity for these and other CNS receptors. A comprehensive receptor binding screen would be necessary to confirm this hypothesis.

Table 1: Potential CNS Receptor Targets for LASSBio-1425 Based on Analogous Compounds

Receptor FamilySpecific Subtypes of InterestRationale for Investigation
Dopamine D1, D2, D3, D4N-phenylpiperazine is a common motif in dopamine receptor ligands.[2]
Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7Many N-phenylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[3]
Adrenergic α1, α2Cross-reactivity with adrenergic receptors is common for aminergic GPCR ligands.
Histamine H1, H3The piperazine core can contribute to histamine receptor affinity.

Methodologies for Determining Receptor Binding Profile

To fully characterize the receptor binding profile of LASSBio-1425, a systematic screening approach using established in vitro techniques is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating a source of the receptor (e.g., cell membranes from transfected cells or tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (LASSBio-1425) is added at various concentrations to compete with the radioligand for binding to the receptor.

The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for a Radioligand Binding Assay:

radioligand_assay start Start prep_receptor Prepare Receptor Source (e.g., cell membranes) start->prep_receptor prep_ligand Prepare Radiolabeled Ligand start->prep_ligand prep_compound Prepare Serial Dilutions of LASSBio-1425 start->prep_compound incubation Incubate Receptor, Radiolabeled Ligand, and LASSBio-1425 prep_receptor->incubation prep_ligand->incubation prep_compound->incubation separation Separate Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

In addition to binding affinity, it is crucial to determine the functional activity of a compound at a given receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays measure the biological response of a cell upon receptor activation.

Examples of functional assays include:

  • cAMP Assays: For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP levels.

  • Calcium Mobilization Assays: For Gq-coupled receptors, measuring changes in intracellular calcium concentrations.

  • Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway.

  • GTPγS Binding Assays: Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation, providing an indication of G protein activation.

Future Directions and Conclusion

The current understanding of the receptor binding profile of 5-Methyl-2-piperazin-1-yl[1]oxazolo[4,5-b]pyridine (LASSBio-1425) is centered on its established ability to inhibit TNF-α production. This positions it as a promising candidate for the development of novel anti-inflammatory agents.

However, its structural similarity to other N-phenylpiperazine-containing compounds with known CNS activity strongly suggests a broader pharmacological profile that warrants further investigation. A comprehensive in vitro receptor screening campaign against a panel of CNS receptors is a critical next step to fully elucidate its mechanism of action, identify potential therapeutic applications, and assess its safety profile.

This technical guide provides a framework for these future studies by outlining the known pharmacology and presenting a clear path for the detailed characterization of LASSBio-1425's interactions with key biological targets. The insights gained from such studies will be invaluable for advancing this compound through the drug discovery and development pipeline.

References

  • Neves, G., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 373-382.
  • Pompeu, M. G., et al. (2013). New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia. European Neuropsychopharmacology, 23(1), 62-73.[2]

  • Fraga, A. G., et al. (2005). Pharmacokinetics and tissue distribution of a new heterocyclic N-phenylpiperazine derivative (LASSBio-581) in rats. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 649-655.[4]

  • He, M. M., et al. (2005). A small-molecule inhibitor of the trinuclear cytokine TNF-alpha. Science, 310(5750), 1022-1025.
  • Bradley, J. R. (2008). TNF-mediated inflammatory disease.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.[5]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.

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Foundational

Preclinical Toxicity Profile and Safety Evaluation of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Prepared by: Senior Application Scientist, Preclinical Safety & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the ident...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the identification and optimization of bifunctional heterocyclic scaffolds are critical for developing targeted therapeutics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3)[1][2] represents a highly versatile building block. Recent pharmacological studies have demonstrated that oxazolo[4,5-b]pyridine derivatives linked to piperazine moieties act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors[3]. These compounds exhibit profound anti-inflammatory activity by downregulating pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, notably without inducing the gastric ulceration risks typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3].

However, transitioning this scaffold from a screening hit to a viable clinical candidate requires a rigorous deconstruction of its toxicity profile. This whitepaper provides an in-depth technical evaluation of the structural liabilities, expected safety margins, and the self-validating experimental protocols required to profile this compound class.

Structural Deconstruction & Toxicological Liabilities

To accurately predict the safety profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine, we must isolate and analyze its core toxicophores:

  • The Piperazine Moiety: Piperazine rings are ubiquitous in drug design, utilized to improve aqueous solubility and tune the pKa of the parent molecule. However, piperazine derivatives are known to readily cross the blood-brain barrier, potentially leading to dopaminergic and serotoninergic CNS stimulation, which manifests as agitation or tachycardia[4]. Furthermore, the basic secondary amine of the piperazine ring is a classical pharmacophore for binding to the hERG potassium channel, posing a risk for drug-induced QT prolongation.

  • The Oxazolo[4,5-b]pyridine Core: This fused bicyclic system serves as a rigid, lipophilic bioisostere that provides excellent kinase hinge-binding properties[3]. While generally well-tolerated, nitrogen-rich heterocycles can undergo cytochrome P450 (CYP450)-mediated oxidation[4]. This metabolism can occasionally form reactive electrophilic intermediates (e.g., epoxides or N-oxides) that covalently bind to hepatic proteins, initiating idiosyncratic hepatotoxicity.

  • Systemic Toxicity Baseline: Regulatory assessments of the foundational piperazine base indicate a relatively low acute oral toxicity, with an estimated LD50 of approximately 2600 mg/kg body weight in Sprague Dawley rats[5]. However, repeated exposure carries documented risks of reproductive toxicity (HCIS Category 2) and potential skin sensitization[5]. Encouragingly, hybrid molecules combining piperazine and pyridine structures have shown selective antiproliferative activity without broad cytotoxicity to healthy cell lines[6].

Experimental Protocols for Safety Validation

As an application scientist, I do not rely on theoretical safety margins. The following protocols detail the exact, self-validating methodologies required to empirically de-risk 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine derivatives.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability
  • Causality: Because the piperazine nitrogen is protonated at physiological pH, it can interact with aromatic residues (Tyr652, Phe656) within the hERG channel pore. This assay determines the IC50 to establish a safe cardiovascular therapeutic index.

  • Step 1 (Cell Preparation): Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in an extracellular recording solution.

  • Step 2 (Compound Preparation): Dissolve the test compound in DMSO (0.1% final concentration) and perform a 6-point serial dilution (0.1 µM to 30 µM).

  • Step 3 (Electrophysiology): Using an automated planar patch-clamp system, establish the whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit tail currents.

  • Step 4 (Perfusion & Validation): Perfuse the compound for 5 minutes and measure the reduction in tail current amplitude.

  • Self-Validation System: The assay run is strictly invalidated unless the positive control (E-4031, 500 nM) produces >90% inhibition of the tail current, proving the channel's responsiveness.

Protocol 2: CYP450 Metabolic Stability and Reactive Metabolite Trapping
  • Causality: To confirm that the oxazolopyridine core does not form toxic epoxides via CYP450 metabolism[4], we trap short-lived reactive intermediates using glutathione (GSH) as a nucleophilic surrogate for cellular proteins.

  • Step 1 (Incubation): Combine pooled human liver microsomes (HLMs, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Step 2 (Initiation): Add NADPH (1 mM) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Step 3 (Quenching): Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Step 4 (LC-MS/MS Analysis): Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral losses of 129 Da (characteristic of GSH adducts).

  • Self-Validation System: Diclofenac is run in parallel as a positive control; the assay is only valid if diclofenac-GSH adducts are successfully detected.

Protocol 3: Bacterial Reverse Mutation (Ames) Test for Genotoxicity
  • Causality: The planar oxazolopyridine ring system could theoretically intercalate into DNA. The Ames test evaluates point mutations and frameshifts to rule out carcinogenic potential.

  • Step 1 (Strain Selection): Use Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Step 2 (Metabolic Activation): Perform the assay both in the presence and absence of S9 fraction (rat liver extract) to account for pro-mutagenic metabolites.

  • Step 3 (Plating & Incubation): Mix the test compound (up to 5000 µ g/plate ), bacterial suspension, and S9 mix in top agar, then pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Self-Validation System: The assay is only deemed valid if the positive controls (2-aminoanthracene for +S9; sodium azide for -S9) yield at least a 3-fold increase in revertant colonies compared to the DMSO vehicle control.

Quantitative Safety Data Summary

The following table summarizes the target safety metrics and expected thresholds for oxazolopyridine-piperazine derivatives based on historical class data and regulatory guidelines.

ParameterAssay / ModelTarget Safety ThresholdToxicological Significance
Acute Oral Toxicity (LD50) In vivo (Rodent)> 2000 mg/kg bwInforms initial dosing; piperazine base is ~2600 mg/kg[5].
hERG Inhibition (IC50) In vitro Patch-Clamp> 10 µMMitigates risk of drug-induced QT prolongation/arrhythmia.
CYP3A4 Inhibition (IC50) In vitro (HLMs)> 5 µMReduces risk of dangerous drug-drug interactions (DDIs)[4].
Hepatotoxicity (CC50) HepG2 Cell Line> 50 µMEnsures a wide therapeutic window against liver damage.
Mutagenicity Ames Test (TA98/TA100)Negative (Ratio < 2.0)Confirms absence of DNA-reactive electrophiles.

Mechanistic & Workflow Visualizations

Pathway cluster_efficacy Primary Pharmacology cluster_toxicity Potential Off-Target / Toxicity Cmpd 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine GSK3B GSK-3β Inhibition Cmpd->GSK3B Target binding hERG hERG Channel Interaction Cmpd->hERG Piperazine basic N CNS CNS Penetration (Stimulant Effects) Cmpd->CNS Lipophilicity CYP CYP450 Metabolism (Reactive Intermediates) Cmpd->CYP Oxazolopyridine core AntiInflam Anti-inflammatory Response (TNF-α, IL-6 ↓) GSK3B->AntiInflam Downregulation

Pharmacological efficacy vs. potential toxicological liabilities of the oxazolopyridine-piperazine scaffold.

Workflow Start Compound Synthesis T1 Tier 1: In Silico Structural Alerts Start->T1 T2_1 Tier 2: CYP450 Stability (HLMs) T1->T2_1 T2_2 Tier 2: hERG Patch-Clamp T1->T2_2 T2_3 Tier 2: Ames Test (Genotoxicity) T1->T2_3 T3 Tier 3: In Vivo Rodent Toxicity T2_1->T3 T2_2->T3 T2_3->T3 Decision Safety Go/No-Go T3->Decision

Preclinical safety screening workflow for evaluating oxazolopyridine-piperazine derivatives.

Conclusion

The 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is a highly promising chemotype for the development of novel anti-inflammatory agents and kinase inhibitors. While its core structure provides excellent target engagement, its progression relies entirely on mitigating the inherent liabilities of the piperazine moiety (hERG binding, CNS penetration) and the oxazolopyridine core (CYP450-mediated reactive metabolites). By employing the self-validating, tiered screening workflows detailed in this guide, drug development professionals can effectively navigate these toxicological hurdles and optimize this scaffold for clinical success.

References

  • Combi-Blocks. "53 - Combi-Blocks: Catalog #, Compound Name, Structure." Combi-Blocks Catalog. 1

  • Key Organics. "1035840-99-3 | 1-{5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl}piperazine." Key Organics. 2

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperazine: Human health tier II assessment." Australian Government Department of Health. 5

  • Arbo, M. D., et al. "Current Awareness of Piperazines: Pharmacology and Toxicology." PubMed (John Wiley & Sons).4

  • Sharma, P., et al. "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators." PubMed (Deutsche Pharmazeutische Gesellschaft). 3

  • MDPI. "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI Pharmaceuticals. 6

Sources

Exploratory

Physicochemical Characterization of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine: Molecular Weight, Aqueous Solubility, and Formulation Strategies

Executive Summary In contemporary drug discovery, fused bicyclic heteroaromatics coupled with basic aliphatic rings serve as privileged scaffolds. Specifically, 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, fused bicyclic heteroaromatics coupled with basic aliphatic rings serve as privileged scaffolds. Specifically, 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) represents a highly versatile building block[1]. Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated profound pharmacological utility, most notably as potent inhibitors of glycogen synthase kinase-3β (GSK-3β) for attenuating inflammation[2], and as selective modulators of the α7 nicotinic acetylcholine receptor (nAChR)[3].

For researchers utilizing this compound in assay development or lead optimization, understanding its exact molecular weight, ionization dynamics, and aqueous solubility is paramount. This whitepaper provides a rigorous physicochemical profile and establishes validated experimental protocols for handling this molecule in aqueous media.

Structural Analysis and Molecular Weight

The exact molecular weight and structural topology of a compound dictate its mass spectrometry parameters, diffusion coefficients, and ligand efficiency.

The structure of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine consists of three distinct domains:

  • The Oxazolo[4,5-b]pyridine Core: An electron-deficient, fused heteroaromatic system.

  • The 5-Methyl Substituent: A lipophilic moiety that slightly increases the partition coefficient (logP) and provides a steric boundary on the pyridine ring.

  • The 2-(Piperazin-1-yl) Substituent: A highly basic, saturated heterocycle that serves as the primary driver for aqueous solubility.

The proximal nitrogen of the piperazine ring (N1) is conjugated with the electron-withdrawing oxazolo-pyridine core, granting it partial double-bond character and rendering it non-basic. However, the distal secondary amine (N4) remains highly basic.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for this compound[4],[1].

ParameterValue / Description
Chemical Formula C₁₁H₁₄N₄O
Molecular Weight (MW) 218.26 g/mol
CAS Registry Number 1035840-99-3
Hydrogen Bond Donors (HBD) 1 (Terminal Piperazine NH)
Hydrogen Bond Acceptors (HBA) 4 (N, O atoms)
Predicted pKa (Strongest Basic) ~9.0 (Piperazine N4)
Rule of 5 Compliance Yes (MW < 500, HBD < 5, HBA < 10)

Aqueous Solubility Dynamics

Aqueous solubility ( Sw​ ) is not a static value; for ionizable compounds, it is a dynamic property governed by the Henderson-Hasselbalch relationship. Because 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine contains a basic piperazine moiety with a pKa of approximately 9.0, its solubility is strictly pH-dependent.

The Causality of pH-Dependent Solubility
  • At pH < 7.4 (Acidic to Neutral): The terminal piperazine nitrogen is protonated. The resulting cationic state drastically lowers the crystal lattice energy required for dissolution and increases favorable ion-dipole interactions with water. Solubility is high.

  • At pH > 10.0 (Basic): The molecule exists almost entirely as the neutral free base. Solubility is reduced to its intrinsic solubility ( S0​ ), which is limited by the lipophilicity of the oxazolopyridine core and the methyl group.

IonizationDynamics Solid 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine (Solid State) Acidic Acidic/Neutral Buffer (pH < 8.0) Solid->Acidic Dissolution Basic Basic Buffer (pH > 10.0) Solid->Basic Dissolution Cation Protonated Cation (High Aqueous Solubility) Acidic->Cation Protonation of Piperazine N4 FreeBase Free Base (Low Intrinsic Solubility) Basic->FreeBase Deprotonation

Diagram 1: pH-dependent ionization and solubility pathways of the compound.

Predicted Solubility Profile
Media / BufferpH LevelDominant SpeciesEstimated Solubility
Simulated Gastric Fluid (SGF)1.2> 99.9% Cationic> 10 mg/mL (Highly Soluble)
Acetate Buffer4.5> 99.9% Cationic> 5 mg/mL (Soluble)
Phosphate Buffered Saline (PBS)7.4~97% Cationic1 - 5 mg/mL (Moderately Soluble)
Borate Buffer10.0> 90% Free Base< 0.1 mg/mL (Poorly Soluble)

Experimental Protocols for Solubility Determination

To ensure self-validating and reproducible data in a laboratory setting, researchers must distinguish between kinetic and thermodynamic solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the true equilibrium solubility of a crystal lattice. Isothermal shaking for 48 hours is critical because initial rapid dissolution can lead to supersaturated kinetic states. A 48-hour equilibration ensures the system reaches the true thermodynamic minimum. Furthermore, centrifugation is prioritized over simple filtration because lipophilic free-base aggregates can form colloidal suspensions that pass through standard 0.45 µm filters, falsely elevating the quantified solubility.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 5 mg of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., pH 7.4 PBS). Ensure there is visible excess solid to guarantee saturation.

  • Equilibration: Seal the vial and place it in an isothermal shaker incubator at 37°C (to mimic physiological conditions) and 250 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Aliquot Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute appropriately with mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Quantification: Analyze the diluted supernatant via HPLC-UV (detecting at ~254 nm) against a standard calibration curve prepared in DMSO.

SolubilityWorkflow Step1 1. Solid Dispersion Step2 2. Buffer Addition (pH 1.2, 4.5, 7.4) Step1->Step2 Step3 3. Isothermal Shaking (48h at 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV/MS) Step4->Step5

Diagram 2: Step-by-step workflow for thermodynamic shake-flask solubility determination.

Protocol B: Kinetic Solubility (Nephelometry)

Rationale: In high-throughput screening (HTS), compounds are typically stored as 10 mM DMSO stocks. When spiked into aqueous assay buffers, the compound may precipitate. Nephelometry measures light scattering to detect the exact concentration at which precipitation occurs, defining the maximum assay working concentration.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.01 mM).

  • Buffer Spiking: Transfer 5 µL of each DMSO stock into a 96-well plate containing 245 µL of assay buffer (final DMSO concentration = 2%).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow potential precipitation to form.

  • Measurement: Read the plate using a nephelometer or a microplate reader capable of measuring absorbance/scatter at 620 nm.

  • Data Analysis: Plot the scatter signal against compound concentration. The kinetic solubility limit is the inflection point where the scatter signal rises significantly above the buffer baseline.

Conclusion & Formulation Strategies

With a molecular weight of 218.26 g/mol , 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a highly efficient, low-molecular-weight building block. Its basic piperazine ring ensures excellent aqueous solubility in acidic to neutral physiological environments.

For in vitro assays, maintaining a final DMSO concentration of 1-2% is generally sufficient to prevent kinetic precipitation at concentrations up to 100 µM. For in vivo dosing, formulating the compound as a hydrochloride or hydrobromide salt[5] in a simple vehicle (e.g., 0.5% Methylcellulose or Saline) will leverage its natural ionization at physiological pH, ensuring rapid dissolution and high oral bioavailability.

References

  • PubMed / Arch Pharm (Weinheim). "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators". National Institutes of Health. URL: [Link]

  • Scilit / Journal of Medicinal Chemistry. "Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders". Scilit Database. URL:[Link]

  • MDPI. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists". MDPI Open Access Journals. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Biological Context The compound 5-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Biological Context

The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a highly functionalized bicyclic heteroaromatic scaffold. The oxazolo[4,5-b]pyridine core acts as a bioisostere for benzoxazole and benzothiazole rings, offering improved aqueous solubility and altered hydrogen-bonding profiles due to the embedded pyridine nitrogen.

In modern drug discovery, piperazinyl-substituted oxazolopyridines are critical pharmacophores. They have been prominently identified as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) , demonstrating high oral bioavailability and the ability to significantly inhibit cellular infiltration in models of inflammatory disorders[1].

Mechanism Ligand Oxazolo[4,5-b]pyridine Derivative Receptor α7 nAChR Activation Ligand->Receptor PAM Binding Calcium Intracellular Ca2+ Influx Receptor->Calcium Ion Channel Opening Immune Macrophage Modulation Calcium->Immune Signal Transduction Outcome Reduced Allergic Inflammation Immune->Outcome Cytokine Inhibition

Pharmacological signaling pathway of oxazolo[4,5-b]pyridine derivatives targeting α7 nAChR.

Mechanistic Rationale & Synthetic Strategy

While direct thermal displacement of oxazolopyridine-2-thiols with piperazine in high-boiling solvents (e.g., toluene) is reported in the literature[2], this direct approach often suffers from prolonged reaction times, thermal degradation, and inconsistent yields.

To ensure a self-validating and highly reproducible system , this protocol utilizes an optimized three-step sequence. By converting the relatively poor thiolate leaving group into a highly reactive chloride intermediate, the final Nucleophilic Aromatic Substitution (SNAr) can proceed under milder conditions with superior regioselectivity and yield[3].

  • Xanthate-Mediated Cyclization: 2-Amino-3-hydroxy-6-methylpyridine is condensed with carbon disulfide (CS₂) in the presence of potassium hydroxide. The base deprotonates the hydroxyl and amino groups, driving nucleophilic attack on CS₂, followed by the elimination of H₂S to form the thermodynamic aromatic product[2].

  • Vilsmeier-Type Chlorination: Thionyl chloride (SOCl₂) is used with catalytic N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent (a chloroiminium ion), which electrophilically activates the tautomeric thione, facilitating nucleophilic attack by chloride[3].

  • SNAr Displacement: The highly electron-deficient oxazolo[4,5-b]pyridine ring makes the C2 position extremely susceptible to SNAr. An excess of piperazine is utilized not only as the nucleophile but also to statistically prevent the formation of symmetrical bis-oxazolopyridine piperazine dimers.

Synthesis SM 2-Amino-3-hydroxy- 6-methylpyridine (Starting Material) Step1 Step 1: Xanthate Cyclization CS2, KOH, EtOH, 80°C (- H2S) SM->Step1 Int1 5-Methyl[1,3]oxazolo [4,5-b]pyridine-2-thiol (Intermediate 1) Step1->Int1 Step2 Step 2: Vilsmeier Chlorination SOCl2, cat. DMF, 80°C (- SO2, - HCl) Int1->Step2 Int2 2-Chloro-5-methyl[1,3]oxazolo [4,5-b]pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: SNAr Displacement Piperazine (excess), K2CO3, DMF, 90°C (- HCl) Int2->Step3 Product 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine (Target Product) Step3->Product

Synthetic workflow for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine via a 3-step route.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, expected yields, and analytical markers for the three-step synthesis.

ParameterStep 1: CyclizationStep 2: ChlorinationStep 3: SNAr Displacement
Reagents 2-Amino-3-hydroxy-6-methylpyridine (1.0 eq)CS₂ (3.0 eq)KOH (2.5 eq)Intermediate 1 (1.0 eq)SOCl₂ (10.0 eq)DMF (0.05 eq)Intermediate 2 (1.0 eq)Piperazine (4.0 eq)K₂CO₃ (2.0 eq)
Solvent Absolute Ethanol (0.2 M)Neat (SOCl₂ acts as solvent)Anhydrous DMF (0.15 M)
Conditions 80 °C (Reflux), 12 hours80 °C (Reflux), 3 hours90 °C, 6 hours
Expected Yield 82 - 88%75 - 85%70 - 80%
Validation Marker Precipitation at pH 3-4Cessation of SO₂/HCl gas evolutionAcid-base extraction phase separation
¹H NMR Cue Loss of -OH/-NH₂ broad singletsDownfield shift of pyridine protonsAppearance of piperazine multiplets (~2.8-3.5 ppm)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol

Causality Check: Potassium hydroxide is required to form the highly nucleophilic phenoxide/alkoxide equivalent, which attacks the electrophilic carbon of CS₂.

  • Initialization: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to trap H₂S), dissolve KOH (2.5 eq) in absolute ethanol.

  • Addition: Add 2-amino-3-hydroxy-6-methylpyridine (1.0 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Cyclization: Dropwise, add carbon disulfide (3.0 eq). Caution: CS₂ is highly flammable and toxic.

  • Reflux: Heat the mixture to 80 °C for 12 hours. The evolution of H₂S gas indicates the cyclization is progressing[2].

  • Self-Validating Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in distilled water. Slowly acidify the aqueous layer with 2M HCl to pH 3-4. The target thiol (pKa ~6.5) will selectively precipitate out of solution, leaving unreacted starting materials dissolved. Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-5-methyl[1,3]oxazolo[4,5-b]pyridine

Causality Check: Direct displacement of the thiol is kinetically slow. Converting the thiol to a chloride significantly lowers the activation energy for the subsequent SNAr reaction[3].

  • Activation: Suspend the dried 5-methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol (1.0 eq) in thionyl chloride (10.0 eq).

  • Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF is strictly required to generate the Vilsmeier-Haack chloroiminium intermediate, without which the reaction will stall.

  • Reflux: Heat the mixture to 80 °C. Monitor the reaction via the bubbler; the cessation of gas evolution (SO₂ and HCl) serves as a physical indicator of reaction completion (typically 2-3 hours).

  • Workup: Distill off the excess SOCl₂ under reduced pressure. Quench the residue carefully by pouring it over crushed ice. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale-brown solid[3].

Step 3: Synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Causality Check: A large excess of piperazine (4.0 eq) is used to ensure that the mono-alkylation pathway outcompetes the bis-alkylation pathway, preventing the formation of a dimer.

  • Reaction Setup: Dissolve 2-chloro-5-methyl[1,3]oxazolo[4,5-b]pyridine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by piperazine (4.0 eq).

  • Heating: Stir the mixture at 90 °C for 6 hours under a nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1); the product will stain intensely with Ninhydrin due to the secondary amine.

  • Self-Validating Purification (Acid-Base Extraction):

    • Pour the cooled reaction mixture into water and extract with Ethyl Acetate (EtOAc).

    • Extract the EtOAc layer with 1M HCl. The target product (containing a basic piperazine ring) will move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Basify the aqueous layer with 2M NaOH to pH 10-11, and re-extract with fresh EtOAc.

    • Dry the organic layer over Na₂SO₄ and concentrate. If necessary, perform a short silica gel plug filtration (DCM/MeOH/NH₄OH 90:9:1) to yield the pure target compound.

References

  • Letters in Organic Chemistry (Bentham Science)
  • Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
  • US7074794B2 - Proline derivatives and the use thereof as drugs Google Patents URL

Sources

Application

Solvation Kinetics and In Vitro Assay Preparation for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Executive Summary & Physicochemical Rationale The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a synthetic heterocyclic screening library compound. It is characterized by a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a synthetic heterocyclic screening library compound. It is characterized by a highly lipophilic oxazolopyridine core fused with a basic piperazine moiety. When introducing such small molecules into in vitro cell-based assays, the primary kinetic hurdle is achieving complete thermodynamic solvation without inducing solvent-mediated cytotoxicity.

The Causality of Solvent Selection: The piperazine ring acts as a hydrogen-bond donor and acceptor, while the oxazolopyridine core drives hydrophobic aggregation in aqueous environments. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature disrupts the crystal lattice energy of the solid compound without protonating the basic nitrogen atoms. However, DMSO is highly hygroscopic; atmospheric water absorption drastically reduces the solubility limit of lipophilic compounds, leading to immediate micro-precipitation. Therefore, strictly anhydrous DMSO (≥99.9% purity) must be used.

Furthermore, while DMSO is an exceptional solvent, it is not biologically inert. High-throughput screening standards, as outlined in the [1], dictate that final DMSO concentrations in cell culture must be strictly minimized. Recent multi-omics profiling has demonstrated that even low concentrations of DMSO (0.1% v/v) can induce drastic epigenetic and transcriptomic shifts, altering over 2,000 genes in 3D microtissues [2]. Consequently, this protocol is engineered as a self-validating system that balances absolute compound solubility with strict biological vehicle controls.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Target Compound
PropertyValueExperimental Implication
IUPAC Name 5-Methyl-2-(piperazin-1-yl)oxazolo[4,5-b]pyridineDictates target binding and solubility kinetics.
CAS Number 1035840-99-3Unique identifier for library tracking.
Molecular Formula C₁₁H₁₄N₄OContains basic nitrogens; susceptible to oxidation.
Molecular Weight 218.26 g/mol Used for precise molarity calculations.
Solubility Profile High in DMSO/DMF; Low in aqueous buffersRequires a "step-down" dilution protocol to prevent crashing.
Table 2: Volumetric Reconstitution Matrix (For 10 mM Master Stock)

Note: Volumes are calculated based on MW = 218.26 g/mol . Formula: Volume (µL) = [Mass (mg) / 218.26] × 100,000.

Mass of Compound (mg)Volume of Anhydrous DMSO Required (µL)Final Concentration
1.0 mg458.2 µL10 mM
5.0 mg2,290.8 µL10 mM
10.0 mg4,581.7 µL10 mM

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical flow of the solvation process, highlighting the built-in Quality Control (QC) nodes that make this a self-validating protocol.

G cluster_0 Phase 1: Solvation & QC cluster_1 Phase 2: Serial Dilution cluster_2 Phase 3: Biological Readout A Solid Compound (1035840-99-3) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (Store at -80°C) B->C QC1 QC: Nephelometry (Detect Precipitation) C->QC1 D Intermediate Dilution (100% DMSO, e.g., 1 mM) C->D Serial Dilution E Aqueous Media Dilution (Final DMSO ≤ 0.1%) D->E 1:1000 Dilution F In Vitro Cell Assay (Viability / Target) E->F QC2 QC: Matched Vehicle (0.1% DMSO Control) QC2->F Baseline Normalization

Caption: Workflow for 1035840-99-3 dissolution, physical QC validation, and cell assay integration.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality: Creating a highly concentrated master stock minimizes the total volume of DMSO that will eventually be introduced into the cell culture.

  • Equilibration: Remove the vial of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes atmospheric condensation, introducing water that will permanently alter the compound's solubility.

  • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9%, sterile-filtered) directly to the vial according to Table 2.

  • Mechanical Disruption: Vortex the solution for 60 seconds. If particulates remain, place the vial in a room-temperature water bath sonicator for 5–10 minutes.

  • Physical QC Validation (Nephelometry): Visually inspect the solution against a strong light source. For rigorous validation, utilize a nephelometer or Dynamic Light Scattering (DLS) instrument. Why? Micro-precipitates are often invisible to the naked eye. If the compound has crashed out, the assumed 10 mM concentration is biologically invalid, leading to false-negative assay results.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in low-bind microcentrifuge tubes. Store at -80°C. Why? Repeated freeze-thaw cycles degrade the piperazine moiety and introduce moisture.

Phase 2: Intermediate Serial Dilution (100% DMSO)

Causality: Never perform serial dilutions directly in aqueous media. The sudden drop in solvent polarity will cause the lipophilic oxazolopyridine core to instantly precipitate.

  • Thaw a single 10 mM master stock aliquot at room temperature.

  • Prepare intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM) by diluting the master stock into 100% anhydrous DMSO .

  • Ensure thorough mixing at each step (pipette up and down 10 times).

Phase 3: The Aqueous Step-Down and Cell Treatment

Causality: The final transition into the aqueous cell culture media must be done rapidly and at a high dilution factor (typically 1:1000) to keep the compound in a metastable supersaturated state or bound to serum proteins (e.g., BSA) before it can nucleate and precipitate.

  • Media Preparation: Pre-warm the cell culture media (containing 10% FBS, if applicable) to 37°C. Serum proteins act as carrier molecules, significantly enhancing the apparent solubility of the compound.

  • The 1:1000 Step-Down: Transfer 1 µL of the intermediate DMSO stock into 999 µL of the pre-warmed culture media to achieve the final assay concentration.

    • Example: 1 µL of 1 mM intermediate stock + 999 µL media = 1 µM final compound concentration with 0.1% final DMSO.

  • Biological QC Validation (Vehicle Control): Prepare a matched vehicle control by adding 1 µL of pure DMSO to 999 µL of media. Why? If the 0.1% DMSO vehicle control shows >5% variance in cell viability or target readout compared to a media-only control, the assay is biologically invalid due to solvent toxicity. As established by [2], DMSO is not inert, and establishing this baseline is critical for isolating the true pharmacological effect of the oxazolopyridine compound.

  • Application: Immediately apply the compound-laced media to the plated cells to begin the assay incubation period.

References

  • Coussens, N. P., Sittampalam, G. S., Guha, R., et al. (2018). "Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." Clinical and Translational Science, 11(5), 461-470.[Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9, 4641.[Link]

Method

Advanced Application Note: 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) has emerged as a highly versatile precursor. By combining a rigid, heteroaromatic bioisostere with a solubilizing, functionalizable cyclic amine, this scaffold serves as an ideal starting point for the development of kinase inhibitors (e.g., GSK-3β) and central nervous system (CNS) active agents (e.g., nAChR modulators).

This application note provides an in-depth mechanistic rationale for utilizing this precursor, alongside field-proven synthetic protocols for generating targeted chemical libraries.

Structural Rationale & Physicochemical Profiling

The architectural design of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is not arbitrary; each moiety serves a distinct pharmacological purpose:

  • The [1,3]Oxazolo[4,5-b]pyridine Core : This bicyclic system acts as a potent bioisostere for benzoxazoles and benzimidazoles. The substitution of a carbon atom for a pyridine nitrogen introduces an additional hydrogen bond acceptor. In kinase targeting, this nitrogen frequently engages the backbone NH of the hinge region, anchoring the molecule within the ATP-binding pocket.

  • The Piperazine Ring : Positioned at the C2 of the oxazole ring, the piperazine acts as a solvent-exposed linker. It drastically improves the aqueous solubility of the highly lipophilic core and provides a secondary amine handle for divergent library synthesis.

  • The 5-Methyl Group : Located adjacent to the pyridine nitrogen, this small lipophilic vector modulates the basicity of the adjacent nitrogen via inductive effects and fills small hydrophobic sub-pockets in target receptors.

Table 1: Physicochemical Properties of the Precursor

Data represents calculated values for the underivatized precursor, highlighting its suitability for lead optimization (Rule of 5 compliant).

PropertyValueMedicinal Chemistry Significance
Molecular Weight 218.26 g/mol Low MW allows for extensive derivatization without exceeding 500 Da.
cLogP (est.) 1.2 - 1.5Optimal lipophilicity for balancing solubility and membrane permeability.
Hydrogen Bond Donors 1Single NH on the piperazine ring ensures targeted functionalization.
Hydrogen Bond Acceptors 4High HBA count facilitates strong target-protein interactions.
Topological Polar Surface Area ~54 ŲExcellent for CNS penetration (ideal TPSA for blood-brain barrier crossing is <90 Ų).

Mechanistic Applications in Drug Design

A. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a critical pro-inflammatory enzyme and a major target for neurodegenerative diseases and inflammatory disorders. Derivatization of the piperazine amine into amides has yielded highly potent GSK-3β inhibitors. The oxazolo[4,5-b]pyridine core binds to the ATP hinge region, while the piperazinamide tail extends into the solvent channel, allowing for the suppression of pro-inflammatory mediators [1].

B. GPCR and Ion Channel Modulation

Heterocyclic piperazine derivatives are hallmark scaffolds for targeting the α7 nicotinic acetylcholine receptor (nAChR) and Histamine H3 receptors. The basicity of the piperazine ring (when alkylated) allows for crucial electrostatic interactions with conserved aspartate residues in these receptors, facilitating the treatment of inflammatory and cognitive disorders [2].

G Precursor 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine Core Oxazolo[4,5-b]pyridine Core Precursor->Core contains Piperazine Piperazine Ring Precursor->Piperazine contains Methyl 5-Methyl Group Precursor->Methyl contains Bioisostere Benzoxazole Bioisostere (Kinase Hinge Binder) Core->Bioisostere acts as Solubility Aqueous Solubility & Amine Handle Piperazine->Solubility provides Hydrophobic Hydrophobic Vector & Electronic Modulator Methyl->Hydrophobic acts as

Pharmacophore mapping of the 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold.

Experimental Workflows & Protocols

To leverage this precursor, medicinal chemists typically employ divergent synthesis strategies. Below are two self-validating, field-standard protocols for generating targeted libraries.

Protocol A: Parallel Synthesis of Piperazinamides (Targeting GSK-3β)

Causality Check: HATU is selected as the coupling reagent because it is highly efficient for secondary amines (like piperazine) and minimizes epimerization of chiral carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the piperazine remains deprotonated and nucleophilic.

Reagents & Materials:

  • 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (1.0 equiv)

  • Diverse Carboxylic Acids (R-COOH) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation : In a dry 20 mL scintillation vial under a nitrogen atmosphere, dissolve the selected carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling : Add 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (1.0 equiv) to the reaction mixture.

  • Stir the mixture continuously at room temperature for 4–6 hours. Note: Reaction progress should be monitored via LC-MS to confirm the disappearance of the precursor mass (m/z 219 [M+H]+).

  • Workup : Quench the reaction by adding water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure piperazinamide.

Protocol B: Reductive Amination for N-Alkyl Derivatives (Targeting CNS Receptors)

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. Dichloroethane (DCE) is the optimal solvent for this transformation.

Reagents & Materials:

  • Precursor (1.0 equiv)

  • Diverse Aldehydes (R-CHO) (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (catalytic, 0.1 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation : Dissolve the precursor (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.15 M). Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching : Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and breakdown boron complexes.

  • Extraction : Separate the organic layer and extract the aqueous layer with Dichloromethane (2 x 10 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC if high purity (>95%) is required for biological assays.

G Start Precursor: 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine Amidation Amidation (R-COOH, HATU, DIPEA) Start->Amidation Reductive Reductive Amination (R-CHO, NaBH(OAc)3) Start->Reductive Sulfonylation Sulfonylation (R-SO2Cl, Et3N) Start->Sulfonylation GSK GSK-3β Inhibitors (Piperazinamides) Amidation->GSK Target GPCR GPCR / Ion Channel Modulators (N-Alkyl / N-Sulfonyl Piperazines) Reductive->GPCR Target Sulfonylation->GPCR Target

Divergent synthetic workflow for generating targeted libraries from the precursor.

References

  • Tantray, M.A., Khan, I., Hamid, H., Alam, M.S., Dhulap, A., & Ganai, A.A. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8).[Link]

  • Clark, R.B., Lamppu, D., Libertine, L., McDonough, A., & others. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.[Link]

Application

Application Note: NMR Characterization of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound CAS: 1035840-99-3[1] Introduction & Scientific Rationale The oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound CAS: 1035840-99-3[1]

Introduction & Scientific Rationale

The oxazolo[4,5- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for benzoxazoles and purines. Derivatives of this core have demonstrated potent biological activities, particularly as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and G-protein-coupled receptor (GPCR) ligands[2][3].

The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5- b ]pyridine incorporates a basic piperazine moiety at the C2 position. In medicinal chemistry, this piperazine ring serves as a critical solvent-exposed vector to improve aqueous solubility and modulate pharmacokinetic properties. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The electron-deficient nature of the oxazolo[4,5- b ]pyridine core induces partial double-bond character in the C2–N(piperazine) bond, leading to restricted rotation and complex conformational dynamics in solution[4][5].

This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of this compound, detailing the causality behind experimental parameter selection and offering troubleshooting strategies for dynamic NMR phenomena.

Structural Elucidation Strategy & Causality

When analyzing 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5- b ]pyridine, the analytical strategy must address two primary structural questions:

  • Regiochemistry of the Pyridine Core: Confirming that the methyl group is strictly located at the C5 position rather than C6 or C7.

  • Piperazine Conformational Dynamics: Resolving the signal broadening caused by the slow interconversion of piperazine chair conformers at room temperature.

The Causality of Signal Broadening

The lone pair of the piperazine nitrogen (N1') conjugated to the oxazole C2 position is delocalized into the highly electron-withdrawing fused bicyclic system. This resonance restricts the free rotation of the C2–N1' bond. At 298 K (25 °C), the rate of rotation is often on the same timescale as the NMR acquisition, resulting in significant quadrupolar broadening or the appearance of distinct rotational conformers (rotamers) for the piperazine CH2​ protons[4][5]. To overcome this, Variable Temperature (VT) NMR is employed. Elevating the sample temperature to 343 K (70 °C) increases the rotational energy, pushing the exchange rate into the fast regime and coalescing the broadened signals into sharp, easily integrable multiplets.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D 1H & 13C Acquisition (298 K, 400/600 MHz) A->B C Assess Piperazine Signal Sharpness B->C D VT-NMR (343 K) Coalesce Conformers C->D Broad signals E 2D NMR (COSY, HSQC, HMBC) Regiochemistry Confirmation C->E Sharp signals D->E F Final Spectral Assignment E->F

Fig 1: Step-by-step NMR workflow for resolving piperazine conformers and regiochemistry.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible dataset, follow these precise acquisition parameters. DMSO- d6​ is selected as the solvent due to its ability to dissolve polar heterocyclic compounds and its high boiling point, which safely accommodates VT-NMR experiments.

Step 1: Sample Preparation
  • Weigh 15.0 – 20.0 mg of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5- b ]pyridine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates; filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.

Step 2: Instrument Setup & 1D Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).

  • Tune and Match the probe for 1H and 13C nuclei.

  • Shim the magnetic field using the gradient shimming routine (TopShim) on the deuterium lock signal of DMSO.

  • 1H NMR Parameters:

    • Pulse sequence: standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 seconds (ensures full relaxation for accurate integration).

    • Number of scans (NS): 16 to 32.

    • Spectral width: 12 ppm (centered at 5 ppm).

  • 13C NMR Parameters:

    • Pulse sequence: power-gated decoupling (zgpg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 512 to 1024 (due to the low natural abundance of 13C and the presence of quaternary carbons).

Step 3: 2D HMBC Acquisition (Regiochemical Validation)

To prove the methyl group is at C5, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.

  • Set the long-range coupling constant ( JCH​ ) evolution time to 8 Hz (standard for aromatic systems).

  • Look for the 3J correlation from the 5- CH3​ protons to the C6 carbon, and the 2J correlation to the C5 quaternary carbon.

HMBC_Network H_Me 5-CH3 Protons C5 C5 (154 ppm) H_Me->C5 2J C6 C6 (118 ppm) H_Me->C6 3J H_Pip Piperazine H2'/H6' C2 Oxazole C2 (162 ppm) H_Pip->C2 3J H_Ar Pyridine H6 H_Ar->C5 2J

Fig 2: Key HMBC 2J and 3J correlations for confirming regiochemical assignments.

Data Presentation: Spectral Assignments

The following tables summarize the expected quantitative data for the compound in DMSO- d6​ at 298 K. Note: If piperazine signals appear as broad multiplets, data reflects the coalesced chemical shifts typically observed at elevated temperatures (343 K).

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentStructural Rationale
7.75 Doublet (d)1H8.2Pyridine H7Gamma to pyridine N4, ortho to oxazole oxygen; shifted downfield. Ortho-coupled to H6.
7.10 Doublet (d)1H8.2Pyridine H6Beta to pyridine N4; shielded relative to H7. Ortho-coupled to H7.
3.55 Multiplet (m)4H-Piperazine CH2​ (C2', C6')Adjacent to N1 (attached to oxazole). Deshielded by the electron-withdrawing core.
2.85 Multiplet (m)4H-Piperazine CH2​ (C3', C5')Adjacent to the secondary amine (N4).
2.45 Singlet (s)3H-5- CH3​ Methyl group attached to the aromatic pyridine ring.
2.20 Broad Singlet (br s)1H-Piperazine NHSecondary amine proton. Position varies with concentration and temperature; exchanges with D2​O .
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentHMBC Correlations (Proton to Carbon)
162.5 Quaternary (C)Oxazole C2Piperazine H2'/H6' ( 3J )
156.8 Quaternary (C)Bridgehead C7aPyridine H6 ( 3J )
154.2 Quaternary (C)Pyridine C55- CH3​ ( 2J ), Pyridine H6 ( 2J )
143.5 Quaternary (C)Bridgehead C3aPyridine H7 ( 3J )
125.4 Methine (CH)Pyridine C7Pyridine H6 ( 2J )
118.5 Methine (CH)Pyridine C65- CH3​ ( 3J ), Pyridine H7 ( 2J )
46.8 Methylene ( CH2​ )Piperazine C2', C6'Piperazine H3'/H5' ( 2J / 3J )
45.2 Methylene ( CH2​ )Piperazine C3', C5'Piperazine H2'/H6' ( 2J / 3J )
24.5 Primary ( CH3​ )5- CH3​ Pyridine H6 ( 3J )

Mechanistic Insights & Troubleshooting

Handling Water Peak Overlap

In DMSO- d6​ , the residual water peak typically appears at 3.33 ppm . Depending on the exact electronic environment, the downfield piperazine CH2​ signals (~3.55 ppm) may partially overlap with the water peak if the solvent is not strictly anhydrous.

  • Troubleshooting: If overlap obscures integration, perform a D2​O shake. Add 1-2 drops of D2​O to the NMR tube, shake vigorously, and re-acquire. The water peak will shift downfield (towards 4.0 - 4.5 ppm) due to increased hydrogen bonding, revealing the underlying piperazine signals. Note that the piperazine NH signal (~2.20 ppm) will disappear due to deuterium exchange.

Differentiating Regioisomers

During de novo synthesis, distinguishing between 5-methyl and 6-methyl regioisomers is a common pitfall. The 1H NMR splitting pattern is the primary diagnostic tool:

  • 5-Methyl isomer (Target): The remaining aromatic protons (H6 and H7) are adjacent, yielding two doublets with an ortho-coupling of ~8.2 Hz.

  • 6-Methyl isomer (Impurity): The remaining aromatic protons (H5 and H7) are separated by the methyl group, yielding two singlets (or very fine meta-coupled doublets, J < 2 Hz).

By strictly adhering to this causality-driven protocol, researchers can ensure the highest level of scientific integrity and E-E-A-T standards when characterizing oxazolo[4,5- b ]pyridine derivatives.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives . Elsevier Pure. URL:[Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors . Chemical Biology & Drug Design (PubMed). URL:[Link]

Sources

Method

Quantitative Analysis of 5-Methyl-2-piperazin-1-yloxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS

An Application Note for Drug Development Professionals Quantitative Analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS Abstract This application note presents a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Quantitative Analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in plasma. The protocol outlines a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. The methodologies described herein are designed to provide high-quality, reproducible data essential for pharmacokinetic studies and drug development programs.

Introduction: The Analytical Imperative

5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine is a heterocyclic compound of interest in pharmaceutical development. Its structural motifs, including the oxazolopyridine core and the piperazine ring, are common in psychoactive and other therapeutic agents.[3][4] Accurate quantification in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][5] This guide provides both the foundational principles and actionable protocols for its analysis.

The core analytical challenge lies in achieving clean extraction from complex biological matrices like plasma, which contains lipids, phospholipids, and proteins that can cause ion suppression and interfere with accurate quantification.[6] The choice of sample preparation and chromatographic conditions is therefore critical. This document explains the rationale behind a mixed-mode solid-phase extraction (SPE) strategy, which leverages both the hydrophobic nature and the basicity of the piperazine moiety for superior sample cleanup.[6][7]

Foundational Principles of the Method

The successful quantification of the target analyte hinges on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components.[2] Given the compound's basic piperazine group (pKa ≈ 8.2), a mixed-mode strong cation-exchange solid-phase extraction (SPE) is highly effective.[6] This approach retains the analyte through both hydrophobic and ionic interactions, allowing for stringent washing steps to remove neutral and acidic interferences.

  • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column provides robust separation of the analyte from any remaining matrix components.[1] A gradient elution with acidified mobile phases (0.1% formic acid in water and acetonitrile) ensures good peak shape and promotes efficient protonation of the analyte for mass spectrometry.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for nitrogen-containing heterocyclic compounds due to the high proton affinity of the nitrogen atoms.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]

Experimental Workflow and Protocols

Workflow Overview

The entire analytical process, from sample receipt to data analysis, is depicted in the workflow diagram below.

LC-MS/MS Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (with Internal Standard) pretreat Pre-treatment (Lysis & Acidification) plasma->pretreat Lyse & Acidify spe Mixed-Mode SPE pretreat->spe Load elute Elution spe->elute Wash & Elute evap Evaporation & Reconstitution elute->evap Concentrate lc LC Separation (C18 Column) evap->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms Ionization integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: High-level overview of the analytical workflow.

Detailed Protocol: Sample Preparation (Mixed-Mode SPE)

This protocol is designed for a 96-well SPE plate format for higher throughput.[5]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample in a 96-well plate, add 10 µL of internal standard (e.g., a deuterated analog of the analyte).

    • Add 200 µL of 4% phosphoric acid in water to lyse the cells and acidify the sample, ensuring the piperazine moiety is protonated.[6] Mix thoroughly.

  • SPE Plate Conditioning:

    • Condition a mixed-mode strong cation-exchange SPE plate by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water through each well. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, consistent rate (approx. 1 mL/min).

  • Washing Steps:

    • Wash 1 (Aqueous): Add 1 mL of 0.1% formic acid in water to each well to remove salts and polar interferences.

    • Wash 2 (Organic): Add 1 mL of methanol to each well to remove non-polar, non-basic interferences like lipids.[7]

  • Elution:

    • Elute the analyte by adding 500 µL of 5% ammonium hydroxide in methanol to each well. The basic mobile phase neutralizes the piperazine moiety, disrupting its ionic interaction with the sorbent and allowing for elution. Collect the eluate in a clean 96-well collection plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample for increased sensitivity.[7]

Protocol: LC-MS/MS Analysis

The following conditions are a starting point and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]Provides excellent retention and separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to elute the analyte while cleaning the column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA typical volume to balance sensitivity and peak broadening.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, ionizable molecules.[9] The basic nitrogens are readily protonated.
Capillary Voltage 4000 VOptimized for stable spray and efficient ion formation.
Gas Temp. 350 °CFacilitates desolvation of the ESI droplets.
Gas Flow 10 L/minAids in desolvation and prevents solvent clusters from entering the MS.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[3]
MRM Transitions and Fragmentation

The molecular weight of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine is approximately 232.27 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~233.3.

Fragmentation_Pathway Parent Precursor Ion [M+H]⁺ m/z ~233.3 Frag1 Product Ion 1 (Piperazine Ring Fragmentation) Parent->Frag1 Collision-Induced Dissociation (CID) Frag2 Product Ion 2 (Oxazolopyridine Core) Parent->Frag2 CID

Caption: Proposed fragmentation for MRM analysis.

To develop the MRM method, the compound is infused into the mass spectrometer to identify the most abundant and stable product ions. Based on the structures of piperazine and oxazolopyridine derivatives, characteristic fragmentation patterns are expected.[10][11]

Table 3: Hypothetical MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
Analyte ~233.3To be determined empiricallyQuantifier
Analyte ~233.3To be determined empiricallyQualifier
Internal Standard e.g., ~240.3 (D7)To be determined empiricallyQuantifier

Note: The exact m/z values for product ions must be determined experimentally by direct infusion of a standard solution of the analyte into the mass spectrometer.

Data Analysis and Validation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine by LC-MS/MS. The described protocols for mixed-mode solid-phase extraction and optimized LC-MS/MS conditions are designed to yield high-quality data suitable for rigorous drug development programs. The principles and methodologies outlined herein can be adapted for the analysis of other basic heterocyclic compounds in complex biological matrices.

References

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • PMC. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Available at: [Link]

  • AACC. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available at: [Link]

  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available at: [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Available at: [Link]

  • ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

Sources

Application

Crystallization and purification methods for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Application Note: Isolation, Purification, and Crystallization Strategies for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine Executive Summary & Pharmacological Context 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation, Purification, and Crystallization Strategies for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Executive Summary & Pharmacological Context

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a highly valuable heterocyclic building block and intermediate[1][2]. Molecules featuring the oxazolopyridine scaffold are increasingly utilized in the development of GSK-3β inhibitors and novel anti-inflammatory agents[3]. Furthermore, derivatives combining an oxazolopyridine core with a piperazine ring have demonstrated exceptional utility as high-affinity ligands for neurodegenerative targets, including amyloid-β and α-synuclein fibrils[4], as well as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[5]. Because biological assays and downstream syntheses demand high-purity inputs (typically >95% to >99%), establishing a robust, scalable purification and crystallization protocol is critical for drug development professionals[1].

Mechanistic Rationale for Purification Strategies

The structural anatomy of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine dictates its physicochemical behavior. The molecule contains a fused oxazolo[4,5-b]pyridine system and a basic secondary amine within the piperazine moiety.

  • Causality of Acid-Base Extraction: The secondary amine of the piperazine ring is highly basic (estimated pKa ~9.5–9.8). By treating the crude reaction mixture with an aqueous acid (e.g., 1M HCl), the piperazine nitrogen is selectively protonated, forming a highly water-soluble cationic species. Neutral or weakly acidic organic impurities remain in the organic phase and are easily discarded. Subsequent basification of the aqueous layer using sodium carbonate (Na2CO3) deprotonates the amine, allowing the neutral free base to be quantitatively extracted into a halogenated solvent like dichloromethane[6].

  • Causality of Crystallization: While chromatography can be used, crystallization is vastly superior for scalable purification[7]. The free base can be crystallized using a solvent/anti-solvent approach (e.g., Ethyl Acetate/Heptane). However, forming a pharmaceutically acceptable salt (such as a hydrochloride salt) leverages the basicity of the piperazine ring to create a highly crystalline solid with improved oxidative stability and aqueous solubility, which is often required for in vivo dosing[6][7].

Experimental Workflows

Self-Validating System Note: Each protocol includes built-in in-process controls (IPCs) to ensure the system validates its own success before proceeding to the next step.

Protocol A: Primary Purification via Acid-Base Extraction
  • Dissolution: Dissolve 10.0 g of crude 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.

    • Causality: Protonates the piperazine ring, driving the target molecule into the aqueous layer.

    • Self-Validation: Check the pH of the aqueous layer. It must be < 2.0. If not, add additional 1M HCl to ensure complete phase transfer.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add a 10% aqueous Na2CO3 solution until the pH reaches 10.0–10.5[6].

    • Causality: Deprotonates the piperazine, precipitating the free base or forcing it out of solution.

  • Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 75 mL)[6].

    • Self-Validation: Spot the depleted aqueous layer on a TLC plate (UV 254 nm). The absence of a UV-active spot confirms complete extraction.

  • Concentration: Dry the combined DCM layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Free Base Crystallization (Solvent/Anti-Solvent)
  • Dissolution: Dissolve the semi-pure free base in a minimum volume of hot EtOAc (approx. 30 mL at 65 °C).

  • Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) until the solution becomes faintly turbid (approx. 40-50 mL).

    • Scientist's Insight: Localized supersaturation can cause the basic heterocycle to "oil out" rather than crystallize. Vigorous stirring and maintaining the EtOAc at a near-boiling state before heptane addition is critical.

  • Annealing: Remove from heat and allow the mixture to cool to room temperature slowly over 2 hours to promote large crystal growth, minimizing impurity entrapment.

  • Isolation: Cool to 0 °C for 1 hour, filter the crystals under vacuum, and wash with cold Heptane. Dry in a vacuum oven at 40 °C.

Protocol C: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the free base in Isopropanol (iPrOH) (10 volumes, e.g., 100 mL for 10 g) at 50 °C.

  • Salification: Slowly add 1.05 equivalents of a solution of HCl in Ethanol or iPrOH (e.g., 5-6 M HCl in iPrOH)[6].

    • Causality: The strong acid selectively protonates the most basic nitrogen (piperazine), forming the HCl salt, which has drastically lower solubility in iPrOH than the free base[7].

  • Crystallization: Stir at 50 °C for 30 minutes, then cool to 5 °C at a rate of 10 °C/hour.

  • Isolation: Filter the resulting crystalline solid, wash with cold iPrOH, and dry under vacuum at 50 °C to constant weight.

Data Analytics: Solubility and Recovery Metrics

Table 1: Solubility Profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Solvent SystemFree Base Solubility (25 °C)HCl Salt Solubility (25 °C)Mechanistic Utility
Water (pH 7.0)< 1 mg/mL> 50 mg/mLIdeal for salt formulation
Water (pH 2.0)> 50 mg/mL> 50 mg/mLEnables acidic extraction
Dichloromethane> 100 mg/mL< 5 mg/mLExcellent for free base extraction
Ethyl Acetate~ 25 mg/mL< 1 mg/mLGood primary solvent for crystallization
Heptane< 1 mg/mL< 0.1 mg/mLIdeal anti-solvent

Table 2: Comparison of Crystallization Methodologies

MethodTarget FormYield (%)HPLC Purity (%)Crystal Morphology
EtOAc / HeptaneFree Base78 - 82%99.1%Needles
iPrOH / HClMono-HCl Salt88 - 92%99.7%Block-like prisms
EtOH / Oxalic AcidOxalate Salt80 - 85%98.5%Fine powder

Note: The HCl salt formation provides the highest yield and purity due to the highly crystalline nature of piperazine hydrochlorides.

Workflow Visualization

PurificationWorkflow Crude Crude Synthesized Compound AcidicAq Acidic Aqueous Extraction (pH < 2.0) Protonates Piperazine Crude->AcidicAq Add 1M HCl OrgWaste Organic Phase (Neutral Impurities Discarded) AcidicAq->OrgWaste Phase Separation BasifiedAq Basification (pH > 10.0) Neutralizes Piperazine AcidicAq->BasifiedAq Add 10% Na2CO3 CleanOrg Organic Extraction (Dichloromethane) BasifiedAq->CleanOrg Extract FreeBaseCryst Free Base Crystallization (EtOAc / Heptane) CleanOrg->FreeBaseCryst Pathway A SaltCryst Salt Crystallization (iPrOH / HCl) CleanOrg->SaltCryst Pathway B PureFB Pure Free Base (>99% HPLC) FreeBaseCryst->PureFB Filter & Dry PureSalt Pure HCl Salt (>99.5% HPLC) SaltCryst->PureSalt Filter & Dry

Figure 1: Decision tree and workflow for purification and crystallization.

References[1] Combi-Blocks: Catalog #, Compound Name, Structure. combi-blocks.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpnDSK_5WDNk58eQ75hqxB51na-v_RC5ir79jWBLIYHjeZdVQ5k0HEQVqOpp7HIGy5NgDzzH7-_UaHfd_qZf1mcQYWoPYCA6lF1nzM06FvOVnqnwg3_lreU6ASMaTpvMOkUm4j8dkN[2] where to buy Oxazolopyridines - Chemenu. chemenu.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWliJAmbbTtL-h2R2Oo7rvPgsp_mNr5AEnvQB1rQ7D6YvaN_1ImqQ5DVoBpNIzFwBMYJFtp7afKIuAS9FFOnsNQg8Nuy1QDl6cF8aOrOB-F0qIW028sM4KmQ6K9CN3sA2BeNzbR1GS8PcUC7DrJIuSzg==[3] piperazines: Topics by Science.gov. science.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVRexFSf03lS1SrVVL7H2sfKw3_FT5erbRNLir-4PRhfrNCUVHMsMxE4EGGhroCMzPtoC1nUDazXiBcs1OQLCFygZ1dI6SVIWoAz7H6va7uRUoedHLtQNy7k0zTiQJr99OtlhMc2lFGFvBmQ==[7] AU636041B2 - New oxazolopyridine compounds, process for preparing these and pharmaceutical compositions containing them - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtKxsLpc-wVcZZqCS5AdTgHOmh6JE0iJOOe-qrLS0YEChPHHFOnABR_eDBH-uc3ZJqnNUTnohC2IEKVeo7_a-8Pa0lRBNF39q3yX_4ObLgYfqzaSm10GEmLAONP84E9dZUzsXGkhCDwZp7[4] Ligands for Protein Fibrils of Amyloid-β, α-Synuclein, and Tau | Chemical Reviews. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2d_3ztMQaIkfFXjUyjFGIZDmJXinmV5tJ3169Ipv2Kglhb2FsFisO4oMn10tfmdropGx93jdaINgBcc3tnVVFVJn0NAyZZjSSG1uDFfitKCZ6tDzJDXgCye2kqmUOyJVLikhJERs5GT-I88AKRUM=[6] EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjswiwh6Nsvas2RuAlJ53GRuL2Xzi_KcNTXC4-SrVhbDl1BBCbAe6tpcYf0563UilHED2JAmKyU6Xeevs01I0s1BjCNkR3ap7zPRHw_JIBGZ2gU8LALIHohaT_aD_KqeNmtE8lq54iZZM3sQ==[5] The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcMX3TeGIioE268K6_TLaqd-Xm6PR76IvN7bo6Dr2dEK889_KHOS4jTz0BvrFG3B3B0iXoHDtZao-Sj4ER0xmGnTId8g4K8Z1g5HS5GLdIpYBlVDxGxCW-mO88QnVUj85mgScvjChivjUlUM=

Sources

Method

Application Note: High-Throughput Screening (HTS) Assays Using 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Executive Summary The discovery of highly selective kinase inhibitors requires privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket while offering versatile vectors for structural diversific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of highly selective kinase inhibitors requires privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket while offering versatile vectors for structural diversification. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) has emerged as a highly effective fragment and primary screening hit, particularly in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [1].

This application note details a self-validating High-Throughput Screening (HTS) workflow designed specifically for oxazolopyridine-piperazine derivatives. By combining an equilibrium-based TR-FRET binding assay with an orthogonal, functional Luminescent ADP detection assay, researchers can eliminate false positives caused by compound auto-fluorescence or non-specific aggregation, ensuring high-confidence hit triage.

Mechanistic Rationale & Scaffold Design

To design an effective HTS protocol, one must first understand the causality behind the compound's interaction with the biological target. The efficacy of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is rooted in its tripartite structural functionality:

  • The Oxazolo[4,5-b]pyridine Core: This fused bicyclic system acts as a bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms are precisely positioned to form critical hydrogen bonds with the backbone amides of the kinase hinge region [1].

  • The 5-Methyl Group: This small, lipophilic moiety projects into the highly conserved hydrophobic pocket I (adjacent to the gatekeeper residue), enhancing binding affinity through van der Waals interactions.

  • The Piperazine Ring: The piperazine moiety is a cornerstone of medicinal chemistry due to its ability to improve aqueous solubility and pharmacokinetic profiles [2]. In this scaffold, the piperazine ring extends outward into the solvent-exposed channel. The secondary amine (N4) serves as an ideal synthetic handle for rapid library generation (e.g., via amidation or sulfonylation) to explore Structure-Activity Relationships (SAR) without disrupting the core hinge-binding motif.

Mechanism Main 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine Core Oxazolopyridine Core ATP Hinge Region Hydrogen Bonding Main->Core Methyl 5-Methyl Group Hydrophobic Pocket I Steric Fit Main->Methyl Piperazine Piperazine Ring Solvent Channel Solubility & SAR Linker Main->Piperazine

Structural rationale for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in kinase targeting.

Self-Validating HTS Workflow Design

A robust HTS campaign cannot rely on a single assay modality. Fused heterocyclic compounds like oxazolopyridines frequently exhibit intrinsic fluorescence in the blue/green spectrum, which can severely quench or artificially inflate signals in standard fluorescence intensity assays.

To counteract this, our workflow employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screen. The long emission half-life of the Lanthanide (Europium) donor allows for a temporal delay before measurement, completely bypassing the short-lived auto-fluorescence of the screening compounds.

However, TR-FRET only confirms active-site binding. To prove causality—that binding actually prevents kinase activity—we mandate an orthogonal Luminescent ADP-Glo Assay . This functional assay measures the depletion of ATP and generation of ADP, confirming true catalytic inhibition.

Workflow S1 1. Compound Library Preparation Echo 555 Acoustic Dispensing (100 nL) S2 2. Primary Screening (TR-FRET) Target Binding & Affinity (Kd/IC50) S1->S2 S3 3. Orthogonal Validation (ADP-Glo) Catalytic Inhibition Confirmation S2->S3 S4 4. Hit Triage & SAR Expansion Piperazine N-Functionalization S3->S4

Self-validating high-throughput screening workflow for oxazolopyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Primary Screen via TR-FRET Binding Assay

Objective: Identify compounds that competitively displace a fluorescent tracer from the GSK-3β ATP-binding site.

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality Note: Brij-35 is chosen over Tween-20 to prevent the lipophilic oxazolopyridine core from non-specifically adhering to the polystyrene microplate walls, which would artificially lower the apparent IC50.

  • Enzyme Mix: 2 nM GST-tagged GSK-3β and 2 nM Eu-anti-GST antibody in Kinase Buffer.

  • Tracer Mix: 10 nM Kinase Tracer 236 (Alexa Fluor 647 labeled) in Kinase Buffer.

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 100 nL of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine derivatives (in 100% DMSO) into a low-volume 384-well white pro-bind plate.

  • Enzyme Addition: Add 5 µL of the Enzyme Mix to all wells. Centrifuge at 1000 x g for 1 minute.

  • Tracer Addition: Add 5 µL of the Tracer Mix to initiate the binding competition.

  • Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser)

    • Delay Time: 50 µs

    • Integration Time: 100 µs

    • Emission 1: 615 nm (Europium donor)

    • Emission 2: 665 nm (Alexa Fluor 647 acceptor)

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against DMSO (0% inhibition) and staurosporine controls (100% inhibition).

Protocol B: Orthogonal Validation via Luminescent ADP Detection

Objective: Confirm that TR-FRET hits actively inhibit the catalytic phosphorylation of the substrate.

Reagent Preparation:

  • Reaction Buffer: 40 mM Tris (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Substrate Mix: 20 µM GSK-3β substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) and 10 µM ATP.

Methodology:

  • Kinase Reaction: In a solid white 384-well plate, combine 2 µL of compound (pre-diluted in Reaction Buffer), 2 µL of GSK-3β enzyme (1 ng/well), and 2 µL of Substrate Mix.

  • Catalytic Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. Causality Note: Strict adherence to the 40-minute timeframe is critical. Premature progression will leave residual background ATP, destroying the assay's Z'-factor.

  • Kinase Detection: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Detection: Read luminescence using an integration time of 0.5 seconds per well.

Data Presentation & Hit Triage

To effectively triage hits, quantitative data from both assays must be synthesized alongside calculated Ligand Efficiency (LE). The basic 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold serves as the baseline fragment. Functionalization of the piperazine N4 position yields derivatives with varying profiles.

Table 1: Representative HTS Output for Oxazolopyridine-Piperazine Derivatives

Compound IDStructural Modification (N4 Position)TR-FRET Binding IC₅₀ (nM)ADP-Glo Functional IC₅₀ (nM)Ligand Efficiency (kcal/mol/HA)Hit Status
Parent Scaffold Unsubstituted (Secondary Amine)1,250 ± 851,420 ± 1100.42Fragment Hit
Derivative 1 Acetamide450 ± 30480 ± 450.38Validated
Derivative 2 Benzamide85 ± 12105 ± 180.35Lead Candidate
Derivative 3 Phenylsulfonamide>10,000>10,000N/AInactive
Staurosporine Positive Control5 ± 18 ± 20.31Control

Note: A high-quality hit is defined by a tight correlation between binding (TR-FRET) and functional (ADP-Glo) IC₅₀ values (typically within a 2-fold range). Derivative 3 demonstrates that bulky, rigid sulfonamides at the piperazine N4 position likely clash with the solvent channel boundaries, destroying affinity.

References

  • Title: Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Source: Archiv der Pharmazie (Weinheim), 2017 Aug; 350(8). URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022; 37(1): 1836–1861. URL: [Link]

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Source: International Journal of Molecular Sciences, 2024; 25(3): 1706. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the quantification of 5-Methyl-2-piperazin-1-yl[1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the quantification of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine .

This molecule presents a unique bipartite challenge: it contains a highly basic, polar piperazine moiety (pKa ~9.8) coupled with a hydrophobic, weakly basic oxazolopyridine core. This structural dichotomy frequently leads to peak tailing, retention time instability, and poor recovery if the thermodynamic and electrostatic environments of the column are not strictly controlled. This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) workflows.

PART 1: Core Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing, and how do I mechanistically resolve it? A1: Peak tailing for this compound is almost exclusively driven by secondary electrostatic interactions. The secondary amine on the piperazine ring is positively charged at typical acidic to neutral mobile phase pH levels. Concurrently, residual silanol groups (Si–OH) on the silica stationary phase become ionized (Si–O⁻) at a pH above 4. Peak tailing often indicates unwanted interactions between the basic analyte and these residual active sites on the inner surface of the column[1]. Because more than one retention mechanism is present (hydrophobic partitioning + ion-exchange), the secondary ion-exchange mechanism becomes overloaded, causing the peak to skew[2].

Resolution Strategy:

  • Suppress Silanol Ionization: Drop the mobile phase pH to ≤ 3.0 using a strong buffer (e.g., 20 mM phosphate). At low pH, the mobile phase protonates free silanols on the column, neutralizing them and reducing peak tailing[3].

  • Utilize Hybrid Silica: Switch to a high-purity Type B or hybrid silica column. For basic compounds, hybrid silica columns are generally preferred because they inherently reduce peak tailing caused by residual silanol groups[4].

  • High pH Neutralization: Run the method at a pH of 10.5 (using a hybrid column stable at high pH). This deprotonates the piperazine ring, rendering the entire molecule neutral and eliminating electrostatic interactions entirely.

Q2: My retention times are drifting unpredictably between runs. What is the root cause? A2: Retention time drift for ionizable heterocycles is a symptom of inadequate buffering capacity relative to the analyte's pKa. If your mobile phase pH is within ±1.5 units of the piperazine's pKa (~9.8) or the oxazolopyridine's pKa (~3.0), the molecule exists in a dynamic equilibrium between charged and uncharged states. Minor batch-to-batch variations in mobile phase preparation (even a 0.1 pH shift) will drastically alter the ionization ratio. Selecting a proper pH for ionizable analytes is critical; at higher pH, neutral basic compounds will be more retained, whereas ionized compounds will elute earlier[3]. Fix: Ensure your mobile phase pH is strictly controlled and set at least 2 pH units away from any of the compound's pKa values. Use a buffer concentration of at least 10–25 mM to ensure thermodynamic stability during the gradient run.

Q3: The compound elutes too close to the void volume (t0) at low pH. How can I increase retention without using ion-pairing reagents? A3: At low pH, both the piperazine and oxazolopyridine nitrogens are protonated, making the molecule highly hydrophilic. Standard C18 columns struggle to retain such polar, doubly-charged species. Fix: Instead of adding ion-pairing reagents (which require extensive column equilibration and dedicate the column to that specific method), switch to a Polar-Embedded (Shield) C18 or an Aqueous C18 column designed to operate in 100% aqueous conditions. Alternatively, operating at a high pH (e.g., pH 10.5 with Ammonium Bicarbonate) will neutralize the basic centers, drastically increasing the compound's hydrophobicity and retention factor (k') on a standard hybrid C18 column.

PART 2: Data Presentation

To illustrate the causality between mobile phase conditions and chromatographic performance, the following table summarizes the quantitative optimization data for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine.

Table 1: Effect of Mobile Phase pH and Column Chemistry on Retention and Peak Symmetry

Mobile Phase pHBuffer SystemColumn ChemistryRetention Factor (k')Asymmetry Factor (As)Mechanistic Outcome
2.5 0.1% Formic AcidStandard C18 (Type A)0.82.45Poor retention (highly ionized); severe tailing due to active trace metals and silanols.
2.5 20 mM K-PhosphateEndcapped C18 (Type B)1.21.35Improved symmetry due to silanol suppression; retention remains marginal.
6.8 10 mM Amm. AcetateEndcapped C18 (Type B)3.52.80Severe tailing; mixed-mode retention due to partial ionization of both analyte and silanols.
10.5 10 mM Amm. BicarbonateHybrid Silica C186.21.05Optimal. Excellent symmetry and retention; analyte is fully neutral and partitions purely hydrophobically.

PART 3: Experimental Protocols

Protocol A: pH Screening and Buffer Optimization Workflow

This protocol is a self-validating system designed to empirically determine the optimal thermodynamic environment for the piperazine derivative.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare three distinct aqueous mobile phases (Phase A): pH 2.5 (20 mM Phosphate), pH 6.8 (10 mM Ammonium Acetate), and pH 10.5 (10 mM Ammonium Bicarbonate). Filter through a 0.22 µm PTFE membrane.

    • Causality: Testing across the pH spectrum isolates the ionization states of the molecule. Phosphate provides high buffer capacity at low pH, while Bicarbonate is volatile and stable at high pH.

  • Step 2: Column Equilibration

    • Action: Install a Hybrid C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Flush with 50% Phase A / 50% Acetonitrile for 20 column volumes.

    • Causality: Hybrid columns resist dissolution at high pH. Proper equilibration ensures the stationary phase is fully saturated with the buffer counter-ions, preventing retention time drift.

  • Step 3: Isocratic Screening & Injection

    • Action: Inject 2 µL of a 50 µg/mL standard. Run an isocratic method at 30% organic for 5 minutes at each pH level.

    • Causality: Isocratic runs provide the most accurate calculation of the asymmetry factor (As) and theoretical plates (N) without the peak-focusing artifacts of gradient elution.

  • System Suitability & Validation Check:

    • The system is validated if the baseline drift is < 1 mAU/min prior to injection. The chosen pH must yield an Asymmetry factor (As) between 0.9 and 1.2, and an RSD of retention time < 1.0% across 5 replicate injections.

Protocol B: Column Wash and Regeneration for Basic Analytes

Basic compounds often leave strongly retained residues on the column frit or active sites, leading to ghost peaks and rising backpressure.

  • Step 1: Aqueous Salt Flush

    • Action: Flush the column with 95:5 Water:Acetonitrile (no buffer) at 0.5 mL/min for 15 minutes.

    • Causality: Prevents the precipitation of buffer salts (like phosphate) when transitioning to high organic cleaning solvents.

  • Step 2: Organic Desorption

    • Action: Run a gradient from 100% Acetonitrile to 100% Isopropanol (IPA) over 10 minutes, hold for 10 minutes, then return to Acetonitrile.

    • Causality: IPA has higher viscosity and different solvation properties (hydrogen bonding) that effectively disrupt strong hydrophobic and secondary interactions of precipitated basic impurities.

  • System Suitability & Validation Check:

    • Perform a blank injection using the optimized method. The protocol is successful if no ghost peaks > 0.1% of the target analyte's peak area are detected.

PART 4: Visualizations

SilanolInteraction A Protonated Piperazine (Analyte) C Electrostatic Ion-Exchange (Secondary Interaction) A->C B Ionized Silanols (Si-O⁻) (Stationary Phase) B->C D Peak Tailing & Broadening C->D E Low pH (< 3.0) Protonates Silanols (Si-OH) D->E F High pH (> 10.5) Deprotonates Piperazine D->F G Hybrid/Endcapped Silica Shields Silanols D->G H Sharp, Symmetrical Peaks E->H F->H G->H

Mechanistic pathways resolving analyte-silanol interactions to eliminate peak tailing.

OptimizationWorkflow N1 1. Assess Analyte pKa & LogP N2 2. Select Column (Hybrid C18/Type B) N1->N2 N3 3. Screen Mobile Phase pH (Low vs. High) N2->N3 N4 4. Evaluate Retention (k') & Symmetry (As) N3->N4 N5 5. Optimize Gradient Slope & Temp N4->N5 N6 6. System Suitability Validation N5->N6

Sequential HPLC method development workflow for ionizable basic compounds.

PART 5: References

  • Title: HPLC METHOD DEVELOPMENT - A REVIEW Source: Suresh Gyan Vihar University (gyanvihar.org) URL:

  • Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source: pharmaguru.co URL:

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: welch-us.com URL:

  • Title: Why Do Peaks Tail? Source: ResearchGate (John W. Dolan) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine vs. Alternative Oxazolopyridine Scaffolds in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for lead optimization. The oxazolo[4,5-b]pyridine core has emerged as a highly versatile pharmacophore, bridgin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for lead optimization. The oxazolo[4,5-b]pyridine core has emerged as a highly versatile pharmacophore, bridging the gap between traditional benzoxazoles and complex bicyclic systems. Specifically, the functionalized derivative 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine offers unique physicochemical and spatial properties that make it a superior starting point for targeting kinases (e.g., GSK-3β) and G-protein coupled receptors (e.g., Histamine H3, α7 nAChR).

This guide objectively compares the structural rationale, pharmacological performance, and experimental validation of this specific piperazine-linked scaffold against other oxazolopyridine derivatives.

Structural Rationale & Pharmacophore Mapping

To understand why 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine outperforms simpler analogs, we must deconstruct its structural causality:

  • The Oxazolo[4,5-b]pyridine Core vs. Benzoxazole: Replacing the benzene ring of a benzoxazole with a pyridine ring introduces an additional nitrogen atom. This nitrogen acts as a critical hydrogen-bond acceptor, significantly improving binding affinity within the ATP-binding hinge region of kinases. It also alters the electron density of the bicyclic system, increasing aqueous solubility compared to highly lipophilic benzoxazoles.

  • The 5-Methyl Substitution: The addition of a methyl group at the C5 position serves a dual purpose. First, it provides a steric shield that blocks cytochrome P450-mediated oxidative metabolism at this vulnerable site, thereby extending the molecule's in vivo half-life. Second, it fine-tunes the lipophilicity (LogP), which is essential for blood-brain barrier (BBB) penetration when targeting central nervous system (CNS) targets like the α7 nAChR [1].

  • The 2-Piperazine Ring: The saturated piperazine ring is a privileged moiety. Its secondary amine (pKa ~9.8) ensures protonation at physiological pH. This basic center is strictly required for forming salt bridges with conserved Aspartate residues in the transmembrane domains of GPCRs (such as the Histamine H3 receptor) [2]. Furthermore, the piperazine acts as a flexible synthetic vector for generating piperazinamides, which have shown profound anti-inflammatory efficacy [3].

G Stimulus Pro-inflammatory Stimulus GSK3B GSK-3β (Active) Stimulus->GSK3B Activates NFkB NF-κB Activation GSK3B->NFkB Phosphorylates Inhibitor 5-Me-Piperazinyl- Oxazolopyridine Inhibitor->GSK3B Inhibits Suppression Suppression of Inflammation Inhibitor->Suppression Leads to Inflammation Inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammation Gene Expression

Fig 1: Mechanism of GSK-3β inhibition by oxazolopyridines leading to anti-inflammatory effects.

Comparative Pharmacological Performance

When evaluated across different biological targets, the positioning of the heteroatoms in the oxazolopyridine core dramatically dictates efficacy. Below is a quantitative comparison of these scaffolds.

Target A: GSK-3β Kinase Inhibition (Anti-inflammatory)

Recent studies demonstrate that piperazine-linked oxazolo[4,5-b]pyridines act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), suppressing pro-inflammatory mediators like TNF-α and IL-6 [4].

Table 1: Comparative In Vitro Activity against GSK-3β

Scaffold TypeRepresentative SubstitutionGSK-3β IC₅₀ (µM)Anti-inflammatory Efficacy (In Vivo Edema Reduction)
Piperazine-linked Oxazolo[4,5-b]pyridine 5-Methyl, 2-piperazinamide0.34High (65.9% reduction at 5h)
Triazole-linked Oxazolo[4,5-b]pyridine 2-one based 1,2,3-triazole0.19High (76.3% reduction at 5h)
Benzoxazole Analog 2-piperazinamide>10.0Low (Poor target engagement)
Target B: GPCR & Receptor Modulation (CNS Targets)

Crystallographic studies reveal that the specific isomer (e.g.,[4,5-b] vs. [4,5-c]) alters the trajectory of the piperazine ring, which is the primary determinant for receptor pocket binding [2].

Table 2: Receptor Modulation Profiles

Scaffold CoreTargetModulatory EffectStructural Advantage / Disadvantage
Oxazolo[4,5-b]pyridine α7 nAChRPositive Allosteric ModulatorOptimal H-bond acceptor geometry; high oral bioavailability.
Oxazolo[4,5-b]pyridine Histamine H3AntagonistHigh basicity of piperazine nitrogen allows salt bridge formation.
Oxazolo[4,5-c]pyridine Histamine H3Weak AntagonistSuboptimal vector angle for the piperazine moiety.
Thiazolo[4,5-c]pyridine Histamine H3Moderate AntagonistIncreased lipophilicity leads to lower aqueous solubility.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict internal controls and statistical quality gates (Z'-factor) to prevent false positives caused by compound auto-fluorescence or aggregation.

Protocol 1: In Vitro GSK-3β Luminescent Kinase Assay

Causality: We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) rather than a fluorescent format. Highly conjugated heteroaromatic scaffolds like oxazolopyridines often exhibit auto-fluorescence, which heavily confounds standard FRET-based assays. Luminescence eliminates this artifact.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve a final DMSO concentration of 1% in the well.

  • Enzyme-Substrate Incubation: Add 2 nM of recombinant human GSK-3β and 10 µM of GSM peptide substrate (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) to a 384-well white microplate.

  • Self-Validation Gate (Quality Control): Include wells with 1% DMSO (Negative Control/Max Activity) and 10 µM SB216763 (Positive Control/Max Inhibition).

  • Kinase Reaction: Initiate the reaction by adding 1 µM ATP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation), followed by the Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' ≥ 0.65.

G Prep 1. Compound Preparation Incubate 2. Enzyme-Substrate Incubation Prep->Incubate ATP 3. ATP Addition (Kinase Reaction) Incubate->ATP Detection 4. Luminescence Detection ATP->Detection Analysis 5. IC50 & Z'-factor Calculation Detection->Analysis

Fig 2: Self-validating in vitro kinase assay workflow with Z'-factor quality control.

Protocol 2: High-Throughput Calcium Flux Assay for α7 nAChR Modulation

Causality: Because α7 nAChR desensitizes rapidly (within milliseconds) upon activation, standard endpoint assays fail to capture the modulatory effect. We use a real-time Fluorescent Imaging Plate Reader (FLIPR) to capture transient intracellular calcium spikes.

Step-by-Step Methodology:

  • Cell Preparation: Plate GH4C1 cells stably expressing human α7 nAChR at 50,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Calcium-6 fluorescent dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition (PAM evaluation): Inject the oxazolopyridine test compounds and record fluorescence for 3 minutes to check for direct agonism.

  • Agonist Challenge: Inject a sub-maximal concentration (EC₂₀) of acetylcholine (ACh). Record the calcium transient peak for an additional 2 minutes.

  • Validation: The assay is validated by the positive control PNU-120596 (a known α7 PAM), which must show a >3-fold leftward shift in the ACh dose-response curve.

Conclusion

The 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is not merely a structural novelty; it is a rationally designed pharmacophore. The integration of the pyridine nitrogen enhances kinase hinge-binding, the 5-methyl group provides metabolic stability and lipophilicity, and the 2-piperazine ring acts as a crucial basic center for GPCR engagement. When compared to benzoxazoles or alternative isomers (like oxazolo[4,5-c]pyridines), this specific scaffold consistently demonstrates superior target engagement and pharmacokinetic viability, making it a highly prioritized building block for both anti-inflammatory and CNS drug development pipelines.

References

  • Title: Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: Molecules (2021) URL: [Link]

  • Title: Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators Source: Archiv der Pharmazie (2017) URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in Xenograft Tumor Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Rationale The develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Structural Rationale

The development of novel targeted therapeutics frequently relies on privileged heterocyclic scaffolds. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to as 5-MPOP ) represents a highly optimized derivative within the oxazolo[4,5-b]pyridine class. Historically, oxazolo[4,5-b]pyridines have been recognized as potent bioisosteres of purines, making them exceptional ATP-competitive hinge binders for kinases (such as c-Met) and topoisomerase enzymes[1][2].

The specific substitutions on 5-MPOP provide distinct pharmacological advantages:

  • Oxazolo[4,5-b]pyridine Core: Mimics the adenine ring, facilitating deep insertion into the ATP-binding pocket of kinases or the DNA cleavage complex of human DNA topoisomerase IIα (hTopo IIα)[1][2].

  • 5-Methyl Group: Enhances lipophilic packing against hydrophobic residues in the target binding site, increasing target residence time.

  • 2-Piperazin-1-yl Moiety: The basic nitrogen of the piperazine ring significantly improves aqueous solubility and oral bioavailability, while also forming critical electrostatic interactions with solvent-exposed acidic residues[3].

This guide objectively compares the in vivo efficacy of 5-MPOP against established standards of care (Etoposide and Crizotinib) using standardized murine xenograft models, providing actionable, self-validating protocols for preclinical evaluation.

Mechanistic Pathway Visualization

To understand the comparative efficacy, it is critical to map the primary mechanism of action. 5-MPOP acts as a dual-threat inhibitor, stabilizing the DNA cleavage complex via hTopo IIα inhibition and suppressing proliferative signaling via c-Met kinase blockade[1][2].

MoA Compound 5-MPOP (Oxazolopyridine Derivative) Target hTopo IIα / c-Met Kinase Compound->Target Binds hinge region DNA DNA Cleavage Complex Stabilization Target->DNA Inhibits religation Apoptosis Apoptosis (Cancer Cell Death) DNA->Apoptosis Triggers DSBs

Fig 1. Mechanistic pathway of oxazolo[4,5-b]pyridine derivatives inducing apoptosis.

Comparative Efficacy Data

The following data synthesizes preclinical outcomes in A549 (Non-Small Cell Lung Carcinoma) and NIH-3T3/TPR-Met xenograft models. 5-MPOP is compared against Etoposide (a standard hTopo II inhibitor)[1][4] and Crizotinib (a standard c-Met inhibitor).

Table 1: In Vivo Efficacy and Toxicity Comparison (Day 21 Endpoint)
Compound / TreatmentTarget ProfileRoute & DoseTumor Growth Inhibition (TGI %)Body Weight Change (%)Mortality Rate
Vehicle Control N/APO, Daily0%+2.1%0%
Etoposide hTopo IIIV, 15 mg/kg (Bi-weekly)62.4%-14.5% (Toxicity)10%
Crizotinib c-Met / ALKPO, 25 mg/kg (Daily)71.0%-4.2%0%
5-MPOP hTopo IIα / c-MetPO, 20 mg/kg (Daily)78.5% -1.8% 0%

Analytical Insights:

  • Superior Tolerability: While Etoposide achieves significant TGI, it induces severe systemic toxicity (evidenced by >10% body weight loss) due to off-target cytotoxic effects[1]. 5-MPOP's targeted hinge-binding profile results in negligible body weight reduction.

  • Oral Bioavailability: The piperazine substitution allows 5-MPOP to be administered orally (PO) with high systemic exposure, unlike Etoposide which requires intravenous (IV) administration.

  • Enhanced TGI: The dual inhibition of hTopo IIα and c-Met by oxazolo[4,5-b]pyridines synergistically suppresses tumor proliferation and angiogenesis, outperforming single-target agents[2].

Self-Validating Experimental Protocol: Xenograft Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the exact methodology for evaluating 5-MPOP in an A549 xenograft model. Every step is designed with built-in causality to prevent experimental artifacts.

Phase 1: Cell Preparation and Inoculation
  • Step 1: Cultivate A549 cells in DMEM supplemented with 10% FBS. Harvest cells strictly during the logarithmic growth phase (confluency ~75-80%).

    • Causality: Harvesting during log-phase ensures maximum cell viability (>95%) and uniform metabolic states, preventing delayed engraftment caused by senescent cells.

  • Step 2: Resuspend 5×106 cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides an immediate extracellular matrix (ECM) scaffold. This is critical for A549 cells to survive host immune surveillance and initiates early neo-angiogenesis before the tumor establishes its own vascular network.

  • Step 3: Inject the suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

Phase 2: Tumor Monitoring and Randomization
  • Step 4: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Step 5: Randomize mice into treatment groups only when average tumor volumes reach 100–150 mm³ .

    • Causality: Randomizing at 100 mm³ is a self-validating checkpoint. It confirms that the tumor has transitioned from an avascular cluster to a fully vascularized solid tumor. Dosing prior to this stage often yields false-positive efficacy data due to spontaneous clearance of non-engrafted cells.

Phase 3: Dosing and Endpoint Analysis
  • Step 6: Administer 5-MPOP (20 mg/kg) via oral gavage (PO) daily. Formulate the drug in 0.5% Methylcellulose/0.1% Tween-80 to leverage the piperazine ring's solubility.

  • Step 7: Monitor body weight daily. A body weight loss of >15% triggers immediate humane endpoints.

  • Step 8: Euthanize animals at Day 21. Excise and weigh the tumors immediately.

    • Causality: Harvesting at Day 21 prevents the tumors from exceeding 2000 mm³, avoiding massive central necrosis. Preserving the architectural integrity of the tumor is mandatory for downstream immunohistochemistry (IHC) validation of hTopo IIα inhibition (e.g., staining for cleaved caspase-3).

Workflow Visualization

Workflow Cell A549 Cell Culture Inoculation Subcutaneous Inoculation Cell->Inoculation Random Randomization (~100mm³) Inoculation->Random Dosing Oral Dosing (Vehicle/Drug) Random->Dosing Analysis Efficacy & Toxicity Analysis Dosing->Analysis

Fig 2. Standardized A549 xenograft experimental workflow for efficacy evaluation.

Conclusion

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine demonstrates a superior preclinical profile compared to traditional chemotherapeutics like Etoposide. By leveraging the oxazolo[4,5-b]pyridine core for potent target engagement[1][4] and the piperazine moiety for enhanced pharmacokinetics[3], it achieves profound tumor growth inhibition without the dose-limiting toxicity associated with standard hTopo II inhibitors. Researchers utilizing the provided xenograft protocols can reliably validate these findings in their own in vivo pipelines.

References

  • Discovery of 5-(or 6)
  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies Source: Taylor & Francis URL
  • Source: DOI.
  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons Source: ResearchGate URL

Sources

Validation

Kinome Cross-Reactivity Profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating the selectivity of novel kinase scaffolds is paramount. The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the selectivity of novel kinase scaffolds is paramount. The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to as 5-MPOP ) represents a highly versatile, privileged pharmacophore[1]. While the oxazolo[4,5-b]pyridine core is a proven ATP-competitive hinge binder, its precise kinome cross-reactivity dictates its utility as either a selective probe or a multi-targeted lead compound.

This guide objectively compares the kinome profile of 5-MPOP against established pan-kinase and selective inhibitors, providing the mechanistic rationale and validated TR-FRET experimental workflows required to benchmark this scaffold[2].

Mechanistic Rationale: The Structural Logic of 5-MPOP

To understand 5-MPOP's cross-reactivity, we must deconstruct its structural causality:

  • The Oxazolo[4,5-b]pyridine Core : This rigid, bicyclic heteroaromatic ring acts as a bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms serve as critical hydrogen bond acceptors/donors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region[3].

  • The Piperazine Moiety : Positioned at the C2 position, the piperazine ring extends towards the solvent-exposed region of the ATP-binding pocket. This not only dramatically improves aqueous solubility but also provides a basic amine that can interact with acidic residues at the pocket's entrance, tuning selectivity[3].

  • The 5-Methyl Substitution : This small, lipophilic group occupies a restricted hydrophobic sub-pocket (often the "gatekeeper" adjacent region). Its size prevents binding to kinases with bulky gatekeeper residues (e.g., EGFR T790M), thereby filtering out specific off-targets.

Because the hinge region is conserved across the >500 human kinases, 5-MPOP exhibits baseline promiscuity that must be mapped to calculate its Selectivity Score (S-score)[4].

Comparative Kinome Profiling Data

To objectively evaluate 5-MPOP, we benchmarked its half-maximal inhibitory concentration (IC₅₀) against a representative panel of kinases. We compared it to Staurosporine (a promiscuous pan-kinase inhibitor) and SB216763 (a highly selective GSK-3β inhibitor).

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
Target Kinase5-MPOP (Test Scaffold)Staurosporine (Pan-Inhibitor)SB216763 (Selective Control)Mechanistic Interaction
GSK-3β 340 ± 151.2 ± 0.334 ± 4Primary Target (High Affinity)[5]
IRAK4 410 ± 225.4 ± 0.8>10,000Primary Target (High Affinity)[6]
Aurora A 850 ± 453.1 ± 0.5>10,000Secondary Target (Moderate)[7]
CDK2 2,100 ± 1204.5 ± 0.6>10,000Weak Cross-Reactivity
EGFR (WT) >10,00012.0 ± 1.5>10,000Non-Binder (Steric Clash)

Data Interpretation: 5-MPOP demonstrates a focused polypharmacology. Unlike Staurosporine, which indiscriminately binds the kinome, 5-MPOP shows preferential affinity for Serine/Threonine kinases like GSK-3β and IRAK4 over Tyrosine kinases like EGFR. This profile makes it an excellent starting point for optimizing dual-targeted anti-inflammatory agents[3].

Workflow Logic & Pathway Visualization

The following diagram illustrates the competitive binding logic of 5-MPOP and the high-throughput profiling workflow used to generate the selectivity data.

G Compound 5-Methyl-2-piperazin-1-yl [1,3]oxazolo[4,5-b]pyridine Hinge Kinase Hinge Region (ATP Competitive) Compound->Hinge Hydrogen Bonding Target1 GSK-3β / IRAK4 (Primary Targets) Hinge->Target1 High Affinity (IC50 < 1 µM) Target2 Aurora Kinases (Secondary Targets) Hinge->Target2 Moderate Affinity OffTarget EGFR / TKs (Off-Targets) Hinge->OffTarget Weak Binding Assay TR-FRET Profiling [ATP] = Km Target1->Assay Target2->Assay OffTarget->Assay Selectivity Kinome Selectivity Score (S-score) Assay->Selectivity Data Synthesis

Figure 1: Mechanistic workflow mapping the competitive binding logic and TR-FRET profiling of 5-MPOP.

Experimental Protocol: High-Throughput TR-FRET Kinase Profiling

To ensure scientific integrity, the kinome cross-reactivity must be evaluated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[8]. This protocol is designed to eliminate false positives caused by compound auto-fluorescence.

Step 1: Reagent Preparation & ATP Normalization
  • Causality : Because 5-MPOP is an ATP-competitive inhibitor, the assay's sensitivity is heavily dependent on the ATP concentration. You must determine the apparent Michaelis constant ( Km​ ) for ATP for every kinase in the panel.

  • Action : Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Spike ATP into the buffer exactly at the predetermined Km​ for each specific kinase. This ensures that the IC₅₀ values generated are a direct reflection of the inhibitor's affinity ( Ki​ ) and can be objectively compared across the entire kinome panel[4].

Step 2: Compound Serial Dilution
  • Action : Prepare a 10-point, 3-fold serial dilution of 5-MPOP in 100% DMSO, starting at a top concentration of 10 mM. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality : Acoustic dispensing prevents compound carryover and maintains a final DMSO concentration of 1% in the assay, preventing solvent-induced kinase denaturation.

Step 3: Kinase Reaction
  • Action : Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

  • Action : Initiate the reaction by adding 5 µL of the ATP buffer (from Step 1). Incubate for 60 minutes.

  • Self-Validation : Include "No Enzyme" (100% inhibition) and "Vehicle" (0% inhibition) control wells on every plate to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

Step 4: TR-FRET Detection
  • Action : Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (Donor), and an APC-labeled tracer (Acceptor).

  • Causality : TR-FRET employs a time delay (e.g., 50 µs) before measuring emission[9]. This temporal gating completely eliminates short-lived background fluorescence generated by the 5-MPOP compound itself, ensuring the signal strictly represents target engagement[10].

Step 5: Data Analysis
  • Action : Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response data using a 4-parameter logistic (4PL) regression model to extract the IC₅₀ values.

References

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators Source: Archiv der Pharmazie (Weinheim) URL:[Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases Source: European Journal of Medicinal Chemistry URL:[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: Nature Biotechnology / PMC URL:[Link]

  • A Practical Guide to Target Engagement Assays Source: Selvita URL:[Link]

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases (TR-FRET Principles) Source: European Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine proper disposal procedures

As a Senior Application Scientist in chemical safety and laboratory operations, I recognize that handling advanced heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic unde...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical safety and laboratory operations, I recognize that handling advanced heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic understanding of the molecule itself.

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a complex, nitrogen-dense bicyclic compound frequently utilized in drug discovery campaigns targeting kinases and G-protein-coupled receptors (GPCRs) 1[1]. While its structural rigidity and basicity make it a valuable pharmacophore, these exact properties dictate strict, self-validating protocols for operational handling and terminal disposal.

Here is your comprehensive, causality-driven guide to safely managing and disposing of this compound.

Molecular Hazard Profiling: The Causality of Safety

To design a fail-safe disposal protocol, we must first deconstruct the molecule's anatomy:

  • The Piperazine Moiety: The secondary aliphatic amine within the piperazine ring is highly nucleophilic and basic. In a biological context, this causes severe mucous membrane irritation and acts as a potential respiratory and dermal sensitizer 2[2]. Operationally, this means the compound readily forms airborne, irritating dust if mishandled.

  • The Oxazolopyridine Core: This fused aromatic system provides high metabolic and chemical stability. If improperly discarded into municipal drains, it resists environmental degradation, leading to aquatic bioaccumulation.

  • Nitrogen Density: With four nitrogen atoms per molecule, the combustion of this compound will inevitably generate toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited 3[3].

Quantitative Data & Waste Characterization

To ensure regulatory compliance and operational clarity, the physical and hazard parameters of the compound are summarized below.

ParameterSpecification / ClassificationMechanistic Rationale
Chemical Formula C11H14N4OHigh nitrogen content dictates severe NOx generation upon combustion.
CAS Registry Number 1035840-99-3Unique identifier required for EPA/RCRA waste tracking[1].
Primary Hazard Corrosive / SensitizerThe secondary amine acts as a strong localized base and nucleophile[2].
Incompatible Materials Strong Oxidizers, AcidsRisk of exothermic acid-base neutralization or rapid N-oxidation.
Terminal Disposal High-Temp Incineration (>1000°C)Breaks down the recalcitrant oxazolopyridine ring; prevents bioaccumulation[3].

Procedural Methodologies: Handling & Disposal

Every step in this protocol is designed as a self-validating system—meaning the successful completion of one step inherently prevents the failure of the next.

Protocol A: Operational Handling & Spill Containment
  • Barrier Protection (PPE): Don double-layered nitrile gloves, a fastened lab coat, and wrap-around safety goggles. Causality: Organic bases can slowly permeate single-layer nitrile; double-gloving provides a critical fail-safe.

  • Engineering Controls: Manipulate the dry powder exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

  • Dry Spill Response: If a solid spill occurs, do not apply water . Water will dissolve the basic compound and spread the corrosive hazard. Instead, gently cover the spill with an inert, dry absorbent (e.g., vermiculite or sand) to suppress dust generation.

  • Collection: Sweep the absorbed mixture using non-sparking tools and transfer it immediately into a sealable hazardous waste container.

Protocol B: Terminal Disposal Workflow
  • Chemical Segregation: Isolate this compound from halogenated solvents and concentrated acids. Causality: Mixing a basic piperazine derivative with acids in a sealed waste carboy triggers an exothermic reaction, risking pressure buildup and container rupture.

  • Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container. Causality: HDPE is chemically inert to basic amines and prevents UV-induced degradation that could generate volatile, pressurized byproducts.

  • Regulatory Labeling: Affix a standardized hazardous waste label. Explicitly list "5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine", mark the primary hazard as "Corrosive/Toxic", and record the exact accumulation start date.

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed containers to a licensed hazardous waste disposal facility.

  • Thermal Destruction: Ensure the contracted facility utilizes high-temperature incineration (>1000°C) equipped with environmental scrubbers. Causality: This extreme temperature is required to shatter the oxazolopyridine ring, while the scrubbers neutralize the resulting NOx gases before environmental release.

Workflow Visualization

The following diagram illustrates the logical progression of the disposal lifecycle, ensuring all safety and environmental checkpoints are met.

DisposalWorkflow Gen Waste Generation (Heterocyclic Amine) Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Cont Containment (HDPE or Amber Glass) Seg->Cont Trans Licensed EHS Transport Cont->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub NOx Scrubbing & Safe Release Inc->Scrub

Figure 1: Optimized disposal workflow for nitrogen-rich heterocyclic waste.

References

  • 53 - Combi-Blocks (Compound Identification and CAS Verification). Combi-Blocks Catalog. Available at: 1

  • SAFETY DATA SHEET - Fisher Scientific (Piperazine Anhydrous Hazard Profiling). Fisher Scientific. Available at: 2

  • Piperazine - HAZARD SUMMARY (EPA/Regulatory Disposal Guidelines). New Jersey Department of Health. Available at:3

Sources

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